molecular formula C32H52N2O18 B3117254 Bis-PEG10-NHS ester CAS No. 2221949-02-4

Bis-PEG10-NHS ester

Cat. No.: B3117254
CAS No.: 2221949-02-4
M. Wt: 752.8 g/mol
InChI Key: DWCKFVMHVUBCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG10-NHS ester is a useful research compound. Its molecular formula is C32H52N2O18 and its molecular weight is 752.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 752.32151281 g/mol and the complexity rating of the compound is 935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKFVMHVUBCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111851
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221949-02-4
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bis-PEG10-NHS ester mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism and Application of Bis-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a homobifunctional, amine-reactive crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. It is composed of two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic, 10-unit polyethylene glycol (PEG) spacer. This structure enables the covalent, irreversible crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2]

The PEG10 spacer arm confers significant advantages, including increased water solubility of the reagent and the resulting conjugate, a reduction in the potential for aggregation, and decreased immunogenicity.[3][4] Unlike heterogeneous PEG reagents, this compound is a homogeneous compound with a defined molecular weight and spacer length, which provides high precision for applications such as antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development.[1] This guide provides a detailed overview of the core mechanism of action, experimental protocols, and key quantitative data associated with the use of this compound.

Core Mechanism of Action

The utility of this compound is derived from the specific and efficient reaction of its terminal NHS ester groups with primary amines.

Amine-Reactive NHS Ester Chemistry

The fundamental reaction is a nucleophilic acyl substitution. A primary amine (-NH₂), present at the N-terminus of proteins and on the side chain of lysine residues, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.

The reaction is highly pH-dependent. The optimal pH range for this conjugation is between 7.2 and 8.5. Below this range, primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive. Above this range, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases dramatically. This competing hydrolysis reaction is the primary cause of reduced conjugation efficiency and must be carefully managed.

The Role of the PEG10 Linker

The polyethylene glycol (PEG) spacer is not merely a linker; it is a critical component that modifies the physicochemical properties of the conjugate. The key benefits include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of both the crosslinker and the final conjugate in aqueous buffers, which is particularly useful for hydrophobic molecules.

  • Reduced Steric Hindrance: The long, flexible PEG10 spacer minimizes steric hindrance, allowing the terminal NHS esters to efficiently access target amine groups on macromolecules.

  • Decreased Immunogenicity: PEGylation can "mask" antigenic sites on a protein, reducing the likelihood of an immune response against the conjugate.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.

Quantitative Data

The efficiency and stability of the conjugation reaction are critical for reproducible results. The primary competing reaction, hydrolysis, is highly dependent on pH and temperature.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temp~7 hours
8.041 hour
8.6410 minutes
9.0Room TempMinutes

Data compiled from multiple sources.

Table 2: Typical Reaction Parameters for Protein Crosslinking

ParameterRecommended ValueNotes
Molar Excess of Reagent10- to 50-fold over proteinDilute protein solutions require a higher molar excess to achieve sufficient labeling.
Protein Concentration1-10 mg/mLHigher concentrations generally lead to more efficient conjugation.
pH7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5.
Incubation Time30-60 minutes at Room Temp; 2 hours at 4°CLonger times may be needed for less concentrated solutions, but this also increases hydrolysis.
Quenching Reagent20-50 mM Tris or GlycineAdded to consume unreacted NHS ester and terminate the reaction.

Visualized Mechanisms and Workflows

Diagrams created with Graphviz to illustrate key processes.

G cluster_reagents Reactants cluster_reaction Reaction Step cluster_products Products Crosslinker This compound R1-O-N(...)-PEG10-(...)-N-O-R2 Reaction Nucleophilic Acyl Substitution Crosslinker->Reaction Protein1 Protein 1 H₂N― Protein1->Reaction Protein2 Protein 2 H₂N― Protein2->Reaction Conjugate Crosslinked Product Protein 1 ― HN-CO-PEG10-CO-NH ― Protein 2 Reaction->Conjugate Stable Amide Bonds Byproduct N-hydroxysuccinimide (NHS) x2 Reaction->Byproduct Leaving Group

Caption: Reaction mechanism of this compound with primary amines.

G prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction 3. Mix & Incubate (Add 10-50x molar excess of crosslinker) (30-60 min RT or 2h at 4°C) prep_protein->reaction prep_crosslinker 2. Prepare Crosslinker Solution (e.g., 10mM in anhydrous DMSO) prep_crosslinker->reaction quench 4. Quench Reaction (Add Tris or Glycine to 20-50mM final conc.) (Incubate 15 min) reaction->quench purify 5. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) quench->purify analyze 6. Analysis (SDS-PAGE, Mass Spectrometry, etc.) purify->analyze

Caption: General experimental workflow for protein crosslinking.

Experimental Protocols

This section provides a detailed, generalized protocol for crosslinking proteins using this compound. Optimization is often necessary for specific applications.

Materials and Reagents
  • This compound: Stored at -20°C with desiccant. Equilibrate vial to room temperature before opening to prevent moisture condensation.

  • Protein Sample: Purified protein(s) at a concentration of 1-10 mg/mL.

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Examples include phosphate-buffered saline (PBS) or HEPES buffer. Avoid buffers containing Tris or glycine.

  • Organic Solvent: Anhydrous (dry) dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl or 1M glycine, pH ~7.5.

  • Purification System: Desalting column (e.g., Zeba™) or dialysis cassettes for buffer exchange and removal of excess reagent.

Step-by-Step Crosslinking Procedure
  • Buffer Exchange (if necessary): Ensure the protein sample is in an appropriate amine-free reaction buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines like Tris, it must be exchanged via dialysis or a desalting column.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

  • Initiate the Reaction:

    • Calculate the volume of the crosslinker stock solution needed to achieve the desired molar excess (typically 10-50 fold) over the protein.

    • Add the calculated volume of the crosslinker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The lower temperature is often preferred to slow the rate of hydrolysis and better control the reaction.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction volume). Incubate for an additional 15 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.

  • Purify the Conjugate: Remove excess crosslinker and reaction byproducts (NHS, hydrolyzed reagent) from the crosslinked protein sample. This is most commonly achieved using a desalting column for rapid cleanup or dialysis for larger volumes.

  • Analysis and Storage:

    • Analyze the crosslinking results using methods such as SDS-PAGE (to observe shifts in molecular weight), mass spectrometry, or HPLC.

    • Store the purified, crosslinked protein under conditions optimal for the native protein.

References

An In-depth Technical Guide to Bis-PEG10-NHS Ester: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG10-NHS ester, a homobifunctional crosslinking agent. It details its chemical and physical properties, reaction mechanisms, and established protocols for its use in bioconjugation and other advanced applications.

Core Properties and Structure

This compound is a chemical tool widely used in drug research and development as a crosslinker or coupling agent.[1] It consists of a central hydrophilic polyethylene glycol (PEG) spacer of ten repeating units, flanked on both ends by N-hydroxysuccinimide (NHS) ester functional groups. This symmetric structure allows for the covalent conjugation between two amine-containing molecules, forming stable amide bonds.[2][3]

The integrated PEG linker is a key feature, enhancing the water solubility of the reagent and the resulting conjugate molecule.[2][4] This property helps to reduce the tendency of bioconjugates to aggregate during storage and can decrease the immunogenic response to the spacer itself. Unlike heterogeneous PEG reagents, this compound is a homogeneous compound with a defined molecular weight and spacer arm length, which affords greater precision in crosslinking applications.

Chemical Structure

cluster_NHS1 cluster_main_chain cluster_NHS2 NHS1 NHS Ester1 O=C-O- NHS1->Ester1 Linker1 -CH2-CH2-C=O Ester1->Linker1 PEG -(O-CH2-CH2)10- Linker1->PEG Linker2 O=C-CH2-CH2- PEG->Linker2 Ester2 -O-C=O Linker2->Ester2 NHS2 NHS Ester2->NHS2 N1 N C1 C=O N1->C1 C2 C=O N1->C2 O1 O N1->O1 C3 CH2 C1->C3 C4 CH2 C2->C4 C3->C4 C5 C=O O1->C5 C6 CH2 C5->C6 C7 CH2 C5->C7 PEG_chain -(O-CH2-CH2)10- C8 C=O O2 O C8->O2 N2 N O2->N2 C9 C=O N2->C9 C10 C=O N2->C10 C11 CH2 C9->C11 C12 CH2 C10->C12 C11->C12

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReferences
Molecular Weight (MW) 752.76 g/mol ; 752.8 g/mol
Chemical Formula C₃₂H₅₂N₂O₁₈
CAS Number 2221949-02-4
Purity ≥95% or ≥98%
Appearance Colorless to off-white oil or low melting point solid
Storage Store at -20°C with desiccant, protect from moisture
Solubility Soluble in organic solvents (DMSO, DMF, DCM); hydrophilic PEG spacer enhances aqueous solubility

Reactivity and Mechanism of Action

This compound is a homobifunctional crosslinker, meaning its two reactive ends are identical. The N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (–NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine residues.

The reaction occurs readily at a pH range of 7-9, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This addition-elimination reaction results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct. The primary competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH levels and is more significant in dilute protein solutions.

R_NH2 R-NH₂ (Primary Amine) Reaction pH 7-9 R_NH2->Reaction BisPEG_NHS This compound BisPEG_NHS->Reaction Hydrolyzed_PEG Inactive Carboxylate BisPEG_NHS->Hydrolyzed_PEG Competing Reaction Conjugate R-NH-CO-PEG10-... (Stable Amide Bond) Reaction->Conjugate Conjugation NHS_byproduct NHS (Byproduct) Reaction->NHS_byproduct H2O H₂O (Hydrolysis) H2O->Hydrolyzed_PEG

Caption: Reaction of this compound with a primary amine.

Key Applications

The unique properties of this compound make it a versatile tool in biotechnology and drug development.

  • Bioconjugation and Crosslinking: It is frequently used to link proteins, peptides, or amine-modified oligonucleotides together. This is valuable for studying protein-protein interactions, creating antibody-oligonucleotide conjugates, and analyzing protein 3-D structures.

  • Antibody-Drug Conjugates (ADCs): The linker can be used in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the final ADC construct.

  • PROTAC Development: this compound serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Surface Modification: The reagent can be used to modify surfaces that have been functionalized with primary amines, PEGylating them to improve biocompatibility or to attach other biomolecules.

Experimental Protocols

Successful use of this compound requires careful attention to reaction conditions to maximize conjugation efficiency while minimizing hydrolysis.

General Protein-Protein Crosslinking Protocol

This protocol provides a general workflow for crosslinking proteins in solution. Optimal reagent concentrations and reaction times should be determined empirically for each specific application.

Materials:

  • Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7-8.

  • Crosslinker Stock Solution: 250 mM this compound in anhydrous dimethylsulfoxide (DMSO). This solution should be prepared immediately before use.

  • Quenching Buffer: 1 M Tris or Glycine, pH 7.5.

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) in the Conjugation Buffer at a concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Prepare Crosslinker Stock: As this compound can be a viscous liquid or low-melting solid, it is difficult to weigh accurately. It is recommended to dissolve a pre-weighed amount (e.g., 100 mg) in the appropriate volume of anhydrous DMSO to make a stock solution (e.g., 250 mM). Minimize exposure to moisture.

  • Initiate Crosslinking: Add the Crosslinker Stock Solution to the protein solution to achieve a final concentration of 1 mM (a 10-fold molar excess for a 0.1 mM protein solution). Mix thoroughly but gently.

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This step neutralizes any unreacted NHS ester.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

A 1. Prepare Protein Solution (0.1 mM in amine-free buffer, pH 7-8) C 3. Add Crosslinker to Protein (10-fold molar excess) A->C B 2. Prepare Crosslinker Stock (250 mM in anhydrous DMSO) B->C D 4. Incubate (30 min at RT or 2 hr at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting or Dialysis) E->F G Crosslinked Product F->G

Caption: Workflow for a typical protein crosslinking experiment.

Protocol for Cell Surface Crosslinking

This protocol is designed for crosslinking proteins on the surface of either suspended or adherent cells.

Materials:

  • Wash Buffer: Ice-cold PBS, pH 8.

  • Crosslinker Stock Solution: 250 mM this compound in anhydrous DMSO.

  • Quench Solution: 1 M Tris, pH 7.5.

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8) to completely remove any amine-containing culture media and serum proteins.

  • Resuspend Cells: For suspension cells, resuspend the cell pellet in PBS (pH 8) to a concentration of ~25 x 10⁶ cells/mL. For adherent cells, use a sufficient volume of PBS to cover the cell monolayer.

  • Add Crosslinker: Add the Crosslinker Stock Solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate: Incubate the mixture for 30 minutes. To minimize the internalization of the crosslinker by active cellular processes, this incubation should be performed at 4°C or on ice.

  • Quench Reaction: Add Quench Solution to a final concentration of 10-20 mM and incubate for 10-15 minutes to stop the reaction.

  • Post-Quench Processing: The cells can now be washed and processed for subsequent analysis, such as lysis for immunoprecipitation or western blotting.

References

The Architect's Toolkit: A Technical Guide to PEGylated Crosslinkers in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics and biomaterials, the ability to precisely link molecules is paramount. PEGylated crosslinkers have emerged as indispensable tools, offering a versatile and powerful approach to bioconjugation, drug delivery, and the engineering of complex biological scaffolds. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding PEGylated crosslinkers, designed to equip researchers with the knowledge to effectively harness their potential.

The Core of the Matter: Understanding PEGylated Crosslinkers

Poly(ethylene glycol), or PEG, is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated as a spacer in a crosslinking agent, confers these advantageous properties to the resulting conjugate.[] PEGylated crosslinkers are bifunctional molecules featuring a PEG chain of varying length flanked by reactive end groups. These end groups are designed to covalently bond with specific functional groups on target molecules, such as proteins, peptides, or small molecule drugs.[2][3]

The strategic use of PEGylated crosslinkers offers a multitude of benefits:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules and helps prevent aggregation.[4][5]

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing immune responses.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a prolonged circulation half-life in the body.

PEGylated crosslinkers can be broadly categorized based on the reactivity of their terminal groups:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups, making them ideal for intramolecular crosslinking or the formation of polymers and hydrogels.

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are the preferred choice for the controlled, stepwise conjugation of two distinct molecules.

The selection of a specific PEGylated crosslinker is a critical decision, dictated by the intended application and the functional groups available on the target molecules.

Quantitative Data on PEGylated Crosslinkers

The precise properties of a PEGylated crosslinker, such as its molecular weight and spacer arm length, are crucial determinants of the final conjugate's characteristics. The following tables summarize the quantitative data for a selection of commonly used heterobifunctional and homobifunctional PEGylated crosslinkers.

Table 1: Quantitative Properties of Heterobifunctional NHS-PEG-Maleimide Crosslinkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Towards
SM(PEG)₂423.417.6Amine, Sulfhydryl
SM(PEG)₄511.524.9Amine, Sulfhydryl
SM(PEG)₆599.632.2Amine, Sulfhydryl
SM(PEG)₈687.739.5Amine, Sulfhydryl
SM(PEG)₁₂863.953.3Amine, Sulfhydryl
SM(PEG)₂₄1392.595.2Amine, Sulfhydryl

Data compiled from multiple sources.

Table 2: Quantitative Properties of Homobifunctional PEG Crosslinkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Towards
BS(PEG)₅572.521.7Amine
BS(PEG)₉748.735.8Amine
Mal-PEG₂-Mal424.417.6Sulfhydryl
Mal-PEG₄-Mal512.524.9Sulfhydryl
NHS-PEG₄-NHS544.524.9Amine
NHS-PEG₈-NHS720.739.5Amine

Data compiled from multiple sources.

Key Applications and Experimental Protocols

The versatility of PEGylated crosslinkers has led to their widespread adoption in numerous cutting-edge applications. This section details the methodologies for three key areas: the synthesis of Antibody-Drug Conjugates (ADCs), the formation of hydrogels for tissue engineering, and the PEGylation of proteins for improved therapeutic performance.

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. PEGylated linkers are instrumental in connecting the antibody to the payload, often enhancing the ADC's solubility, stability, and pharmacokinetic profile.

This protocol outlines a general two-step procedure for conjugating a drug to an antibody using a heterobifunctional crosslinker like SMCC-PEGn.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC-PEGn crosslinker

  • Drug molecule with a free sulfhydryl group

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Modification:

    • Prepare the mAb solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

    • Dissolve the SMCC-PEGn crosslinker in a compatible organic solvent (e.g., DMSO) and add it to the mAb solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

  • Drug Conjugation:

    • Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody solution. A 2- to 5-fold molar excess of the drug over the antibody is typically used.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15-30 minutes.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug and other reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_activation Antibody Activation cluster_conjugation Drug Conjugation cluster_final_product Final Product mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange to Reaction Buffer mAb->Buffer_Exchange Reaction1 Incubate mAb with Crosslinker (1-2h, RT) Buffer_Exchange->Reaction1 Crosslinker SMCC-PEGn Crosslinker Crosslinker->Reaction1 Purification1 Remove Excess Crosslinker (Desalting Column) Reaction1->Purification1 Reaction2 Incubate Activated mAb with Drug (2-4h, RT) Purification1->Reaction2 Drug Sulfhydryl-containing Drug Drug->Reaction2 Quenching Quench Reaction Reaction2->Quenching Purification2 Purify ADC (SEC or Dialysis) Quenching->Purification2 Characterization Characterize ADC (DAR, Purity, Activity) Purification2->Characterization Final_ADC Antibody-Drug Conjugate (ADC) Characterization->Final_ADC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The therapeutic efficacy of an ADC relies on a multi-step process that ensures the targeted delivery and intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Trafficking cluster_payload_release Payload Release & Action ADC_circ ADC in Bloodstream Binding ADC binds to Target Antigen ADC_circ->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Expressing) Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Cytotoxicity Payload induces Cytotoxicity Payload_Release->Cytotoxicity Apoptosis Tumor Cell Apoptosis Cytotoxicity->Apoptosis

Mechanism of action of an Antibody-Drug Conjugate (ADC).
Hydrogel Formation for Tissue Engineering

PEGylated crosslinkers, particularly homobifunctional ones like PEG-diacrylate (PEGDA), are extensively used to form hydrogels. These three-dimensional, water-swollen polymer networks serve as excellent scaffolds for 3D cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties.

This protocol describes the formation of a PEGDA hydrogel through photopolymerization, a common method for creating cell-laden scaffolds.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

  • Sterile molds

Procedure:

  • Preparation of Pre-polymer Solution:

    • Dissolve the photoinitiator in PBS at the desired concentration (e.g., 0.05-0.5% w/v). Ensure complete dissolution.

    • Add PEGDA to the photoinitiator solution to the desired final concentration (e.g., 5-20% w/v). The concentration of PEGDA will influence the stiffness of the resulting hydrogel.

    • If encapsulating cells, resuspend the cells in the pre-polymer solution at the desired density.

  • Photopolymerization:

    • Pipette the pre-polymer solution into the sterile molds.

    • Expose the molds to UV light (365 nm) for a sufficient duration to induce crosslinking (typically 1-10 minutes). The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Post-Polymerization Processing:

    • Gently remove the crosslinked hydrogels from the molds.

    • Wash the hydrogels extensively with PBS or cell culture medium to remove any unreacted components.

    • The hydrogels are now ready for use in cell culture or other applications.

Hydrogel_Formation_Workflow cluster_prep Pre-polymer Solution Preparation cluster_polymerization Photopolymerization cluster_post_processing Post-Polymerization PEGDA PEG-Diacrylate (PEGDA) Mix Mix Components PEGDA->Mix Photoinitiator Photoinitiator Photoinitiator->Mix PBS PBS or Cell Culture Medium PBS->Mix Mold Pipette into Molds Mix->Mold UV_Exposure Expose to UV Light (365 nm) Mold->UV_Exposure Crosslinking Crosslinking Occurs UV_Exposure->Crosslinking Remove Remove from Molds Crosslinking->Remove Wash Wash with PBS Remove->Wash Hydrogel Hydrogel Scaffold Wash->Hydrogel

Workflow for the formation of a PEGDA hydrogel via photopolymerization.
Protein PEGylation for Enhanced Therapeutics

The covalent attachment of PEG chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.

This protocol provides a general method for the PEGylation of a protein using an NHS-ester activated PEG.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • mPEG-NHS ester

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • PEGylation Reaction:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Dissolve the mPEG-NHS ester in the Reaction Buffer and add it to the protein solution. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation (typically ranging from 2:1 to 50:1).

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes to ensure all unreacted PEG-NHS ester is deactivated.

  • Purification of the PEGylated Protein:

    • Separate the PEGylated protein from unreacted PEG, unreacted protein, and reaction byproducts using a suitable chromatography technique. Size-exclusion chromatography (SEC) is commonly used to separate based on size, while ion-exchange chromatography (IEX) can separate based on charge differences.

  • Characterization:

    • Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

    • Further characterization can be performed using techniques such as mass spectrometry to confirm the degree of PEGylation.

Conclusion

PEGylated crosslinkers are powerful and versatile reagents that have significantly advanced the fields of drug development, biomaterials science, and bioconjugation. Their ability to enhance the physicochemical and pharmacokinetic properties of molecules makes them invaluable for creating more effective and safer therapeutics and for engineering sophisticated biological systems. A thorough understanding of their properties, coupled with optimized experimental protocols, will continue to drive innovation and lead to the development of next-generation therapies and biomedical technologies.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis-PEG10-NHS ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for optimizing reaction conditions, ensuring reproducibility, and maximizing the yield and quality of the final conjugate.

Core Concepts: Structure and Reactivity

This compound consists of a central hydrophilic polyethylene glycol (PEG) spacer of ten ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, while the NHS esters are highly reactive towards primary amines (e.g., the ε-amino group of lysine residues in proteins) under physiological to slightly alkaline conditions, forming stable amide bonds.[1][2][3][4]

Solubility Profile

The solubility of this compound is a key consideration for its effective use in bioconjugation reactions. While non-PEGylated NHS esters are often sparingly soluble in aqueous buffers, the hydrophilic nature of the PEG10 spacer significantly improves the water solubility of this compound.[3]

For practical application, stock solutions are typically prepared in a water-miscible organic solvent and then added to the aqueous reaction mixture. It is crucial to minimize the final concentration of the organic solvent to avoid potential denaturation of proteins or other biomolecules.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

CompoundSolventSolubility (approx.)Reference
This compound DMSO, DMF, Dichloromethane (DCM)Soluble
Biotin-PEG-NHS (various MW)Water10 mg/mL
Biotin-PEG-NHS (various MW)DMSO10 mg/mL
Biotin-NHSDMSO20 - 62.5 mg/mL
Biotin-NHS1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Note: Specific quantitative solubility data for this compound is not widely published. The data for Biotin-PEG-NHS esters is provided as a reference for similarly structured PEGylated molecules.

Stability Profile: The Impact of Hydrolysis

The primary factor limiting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester groups. This reaction is a competitive process to the desired aminolysis (reaction with primary amines) and is highly dependent on pH and temperature. Higher pH and elevated temperatures significantly accelerate the rate of hydrolysis, leading to a shorter half-life of the reactive ester.

Table 2: Stability of NHS Esters - Half-life of Hydrolysis

pHTemperature (°C)Half-lifeReference
7.004 - 5 hours
7.4Not specified> 120 minutes
8.0Not specified1 hour
8.0250.75 - 33.6 minutes*
8.6410 minutes
9.0Not specified< 9 minutes

*This range represents the half-lives of various PEG-NHS esters, highlighting the influence of the structure adjacent to the NHS ester.

Due to the susceptibility to hydrolysis, it is strongly recommended to prepare aqueous solutions of this compound immediately before use and to conduct conjugation reactions within the optimal pH range of 7.2-8.5.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. Ensure a visible excess of solid material is present.

    • For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous buffer, keeping the final organic solvent concentration below 1%.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 260 nm for the NHS group.

    • Generate a standard curve by plotting absorbance versus concentration.

    • Measure the absorbance of the filtered supernatant from the saturated solution.

    • Use the standard curve to determine the concentration of the dissolved this compound, which represents its solubility.

Protocol 2: Assessment of this compound Stability (Hydrolysis Rate)

This protocol measures the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Initiation of Hydrolysis:

    • Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette inside the spectrophotometer.

    • Add a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 0.1 mg/mL). Mix quickly by gentle inversion.

  • Spectrophotometric Monitoring:

    • Immediately begin monitoring the increase in absorbance at 260 nm over time. Record data at regular intervals until the absorbance plateaus, indicating complete hydrolysis.

  • Data Analysis:

    • The rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot.

    • The half-life (t½) of the NHS ester can be calculated from the first-order rate constant (k) using the equation: t½ = ln(2)/k.

Visualizations: Mechanisms and Workflows

Reaction of this compound with a Primary Amine

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_products Products BisPEG10NHS This compound (R-O-CO-NHS) AmideBond Stable Amide Bond (R-O-CO-NH-R') BisPEG10NHS->AmideBond Reaction at pH 7.2-8.5 PrimaryAmine Primary Amine (R'-NH2) PrimaryAmine->AmideBond NHS N-hydroxysuccinimide (Leaving Group) G A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add NHS Ester to Protein Solution (Molar Excess) A->C B Prepare Fresh Bis-PEG10-NHS Ester Stock Solution (in anhydrous DMSO or DMF) B->C D Incubate Reaction (e.g., 30-60 min at RT or 2 hours at 4°C) C->D E Quench Reaction (Add Tris or Glycine buffer) D->E F Purify Conjugate (e.g., Desalting Column, Dialysis) E->F G Analyze Crosslinked Product (e.g., SDS-PAGE, Mass Spectrometry) F->G G cluster_synthesis PROTAC Synthesis cluster_function PROTAC Function A Warhead Ligand (with primary amine) C Intermediate: Warhead-PEG10-NHS A->C Step 1: Conjugation B This compound B->C E PROTAC Molecule C->E Step 2: Conjugation D E3 Ligase Ligand (with primary amine) D->E F PROTAC binds to Target Protein and E3 Ligase E->F G Formation of Ternary Complex F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation of Target Protein H->I

References

An In-depth Technical Guide to Bis-PEG10-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bis-PEG10-NHS ester, a homobifunctional crosslinking agent widely utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, particularly its molecular weight and spacer arm length, and provides detailed experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound is a valuable tool in biotechnology and pharmaceutical development, primarily used for covalently linking molecules containing primary amines. Its structure features a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the resulting conjugate and reduces the potential for aggregation[1][2]. The presence of two N-hydroxysuccinimide (NHS) ester reactive groups allows for the efficient and specific formation of stable amide bonds with primary amines at physiological to slightly alkaline pH[1][3].

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 752.76 g/mol [4]
Chemical Formula C₃₂H₅₂N₂O₁₈
Spacer Arm Length (Estimated) ~49.5 Å
Purity ≥95%
Appearance Viscous liquid or low-melting solid

Note on Spacer Arm Length Estimation: The spacer arm length is an approximation based on the known lengths of similar PEGylated crosslinkers, such as BS(PEG)5 (21.7 Å) and BS(PEG)9 (35.7 Å). The length of a single ethylene glycol unit is approximately 3.5 Å. The total length includes the PEG10 chain, two succinimidyl groups, and the associated ester linkages.

Reaction Mechanism and Experimental Workflow

The fundamental reaction facilitated by this compound is the acylation of a primary amine. The NHS ester reacts with the nucleophilic amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

General Experimental Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for crosslinking proteins using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) reaction Add Crosslinker to Protein Solution (10-50 fold molar excess) prep_protein->reaction prep_crosslinker Prepare Fresh This compound Stock Solution in DMSO prep_crosslinker->reaction incubation Incubate at RT (30-60 min) or 4°C (2-4 hours) reaction->incubation quenching Quench Reaction with Tris or Glycine Buffer incubation->quenching purification Purify Conjugate via Dialysis or SEC quenching->purification analysis Analyze Crosslinked Product (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

A generalized workflow for protein crosslinking using this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. It is crucial to empirically determine the optimal conditions for each specific application.

Protocol 1: General Protein-Protein Crosslinking

This protocol is adapted for creating intramolecular or intermolecular crosslinks in a purified protein sample.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Dialysis or Size-Exclusion Chromatography (SEC) equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 0.1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.

  • Purification: Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by using a desalting column (SEC).

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, which will show higher molecular weight bands for crosslinked species, and mass spectrometry to identify the specific crosslinked residues.

Protocol 2: Crosslinking on Live Cells

This protocol is designed for crosslinking cell surface proteins.

Materials:

  • Suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • This compound stock solution (as in Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.

  • Cell Lysis and Analysis: The crosslinked cells can now be lysed, and the protein interactions can be analyzed using techniques such as immunoprecipitation and western blotting or mass spectrometry-based proteomics.

Applications in Drug Development

This compound is a critical linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilic PEG spacer of this compound can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability. The NHS ester groups are used to conjugate the linker to lysine residues on the antibody surface.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a flexible and hydrophilic linker to connect the target-binding ligand and the E3 ligase-binding ligand.

The reaction chemistry for incorporating this compound as a linker in ADCs and PROTACs follows the general principles of amine-reactive conjugation outlined in the protocols above.

The logical relationship of the components in a PROTAC is illustrated in the diagram below.

protac_logic TargetProtein Target Protein PROTAC PROTAC TargetProtein->PROTAC Binds Ubiquitination Ubiquitination TargetProtein->Ubiquitination is Tagged PROTAC->Ubiquitination Forms Ternary Complex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds E3Ligase->Ubiquitination Mediates Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Protein Degradation Proteasome->Degradation Results in

Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences research and drug development. Its well-defined molecular weight, hydrophilic PEG spacer, and reactive NHS ester groups make it an excellent choice for a variety of bioconjugation applications, from studying protein-protein interactions to constructing novel therapeutic modalities. The detailed protocols and technical information provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Protein Crosslinking with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of protein crosslinking using Poly(ethylene glycol) (PEG) linkers, a process commonly known as PEGylation. It covers the core chemistry, factors influencing the reaction, and the essential downstream processes of purification and characterization.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins, peptides, or antibody fragments.[1][2][3] This modification is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[3][4] The hydrophilic and biocompatible nature of the PEG polymer imparts several clinically significant advantages.

Key Benefits of PEGylation:

  • Extended Circulating Half-Life: PEGylation increases the hydrodynamic volume of the protein, which reduces its renal clearance rate and prolongs its presence in the bloodstream, allowing for less frequent dosing.

  • Enhanced Stability: The PEG chain can physically shield the protein from proteolytic enzymes and improve its stability against thermal and chemical degradation.

  • Reduced Immunogenicity and Antigenicity: The polymer shell can mask epitopes on the protein surface, reducing the likelihood of an immune response.

  • Improved Solubility: PEGylation is particularly beneficial for hydrophobic proteins, as it significantly increases their solubility in aqueous solutions.

The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated therapeutics have entered the market, treating a range of conditions from cancer to chronic kidney disease and hepatitis.

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the chemical conjugation between a reactive functional group on the PEG linker and a specific functional group on the protein, typically an amino acid side chain.

PEG Polymer Architectures

The structure of the PEG polymer itself plays a critical role in the properties of the final conjugate.

  • Linear PEGs: The simplest form, consisting of a straight chain with functional groups at one or both ends. Monofunctional methoxy-PEG (mPEG) is commonly used to prevent crosslinking between protein molecules.

  • Branched PEGs: These structures feature multiple PEG arms extending from a central core. They offer superior shielding effects, which can further enhance stability and circulation time compared to linear PEGs of similar molecular weight.

  • Multi-arm and Y-shaped PEGs: These are variations of branched structures used for specific applications, such as creating hydrogels or when enhanced stability is desired.

PEG Linker Reactive Chemistries

The choice of reactive group on the PEG linker determines which amino acid residue on the protein will be targeted. This selection is crucial for controlling the site of attachment and preserving the protein's biological activity.

First-Generation vs. Second-Generation PEGylation:

  • First-Generation: This approach involves the non-specific, random conjugation of PEG to multiple sites on the protein, often targeting the abundant primary amines of lysine residues. While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and potential loss of activity if modification occurs near the active site.

  • Second-Generation: This strategy focuses on site-specific PEGylation to produce a more homogeneous and well-defined conjugate. This is achieved by using more selective chemistries (e.g., targeting cysteine residues) or by genetically engineering specific attachment sites into the protein.

The following table summarizes the most common reactive groups on PEG linkers and their protein targets.

Reactive Group on PEGTarget Amino Acid(s)Resulting Covalent BondTypical Reaction pHGeneration
N-Hydroxysuccinimide (NHS) Ester Lysine, N-terminusAmide7.0 - 8.5First
Aldehyde Lysine, N-terminusSecondary Amine (via Schiff base)~6.0 - 7.5Second
Maleimide CysteineThioether6.5 - 7.5Second
Vinyl Sulfone Cysteine, Lysine, HistidineThioether / Amine7.5 - 8.5Second
Azide / Alkyne Non-natural amino acidsTriazole (Click Chemistry)NeutralSecond

Table 1: Common PEG Linker Chemistries. This table outlines the primary reactive groups used in protein PEGylation, their target residues, the resulting chemical bond, optimal pH conditions, and their classification as first or second-generation techniques.

Logical Selection of a PEGylation Strategy

Choosing the right PEGylation strategy is critical for success. The following diagram illustrates a decision-making process based on the properties of the target protein and the desired outcome.

Caption: Decision workflow for selecting a suitable PEGylation strategy.

Factors Influencing the Crosslinking Reaction

The success and reproducibility of a PEGylation reaction depend on careful control of several parameters.

ParameterInfluence on ReactionTypical Considerations
pH Affects the reactivity of amino acid side chains. For example, amine PEGylation is more efficient at a pH where the amino groups are deprotonated (pH > pKa).Lysine (ε-amino) pKa is ~10.5, while the N-terminal α-amino pKa is ~7.6-8.0. Lowering the pH can favor N-terminal modification. Thiol-maleimide reactions are optimal at pH 6.5-7.5.
Temperature Higher temperatures generally increase the reaction rate.Typically performed between 4°C and room temperature (25°C) to balance reaction speed with protein stability.
PEG:Protein Molar Ratio A higher molar excess of the PEG linker drives the reaction towards a higher degree of PEGylation.Ratios can range from 1:1 to 5:1 or higher, depending on the desired outcome (mono- vs. multi-PEGylation).
Reaction Time Longer incubation times lead to more complete conjugation.Can range from 30 minutes to several hours. The reaction should be monitored to determine the optimal endpoint.
Protein Concentration Higher concentrations can increase reaction rates but may also promote aggregation.Must be optimized for each specific protein.
Buffer Composition Buffer components can interfere with the reaction.Buffers containing primary amines (e.g., Tris) must be avoided when using amine-reactive PEGs like NHS esters. Use phosphate or HEPES buffers instead.

Table 2: Key Parameters Affecting PEGylation Efficiency. This table details critical reaction conditions and their impact on the outcome of the protein crosslinking process.

Experimental Workflow: From Reaction to Characterization

A typical PEGylation project follows a logical progression of synthesis, purification, and analysis.

G Diagram 2: General Experimental Workflow for Protein PEGylation cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization prep_protein 1. Prepare Protein Solution (in appropriate reaction buffer, e.g., PBS) prep_peg 2. Prepare PEG Reagent (dissolve immediately before use) prep_protein->prep_peg react 3. Mix & React (controlled temp, time, and stoichiometry) prep_peg->react quench 4. Quench Reaction (e.g., add excess Tris or glycine for NHS ester chemistry) react->quench purify 5. Purify Conjugate (e.g., SEC, IEX) quench->purify sds_page 6a. SDS-PAGE Analysis (confirm MW shift) purify->sds_page mass_spec 6b. Mass Spectrometry (determine degree of PEGylation) purify->mass_spec activity_assay 6c. Functional Assay (confirm retention of bioactivity) purify->activity_assay final_product 7. Final Characterized Product sds_page->final_product mass_spec->final_product activity_assay->final_product

Caption: A typical experimental workflow for protein PEGylation.

Experimental Protocol: Amine-Reactive PEGylation using NHS Ester

This protocol provides a general methodology for conjugating an NHS-activated PEG to a protein's lysine residues.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM) or similar NHS-activated PEG

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or Size Exclusion Chromatography (SEC) materials for purification

Methodology:

  • Buffer Exchange: Ensure the protein is in the correct amine-free reaction buffer. If necessary, perform dialysis or use a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, weigh the mPEG-SCM reagent and dissolve it in a small amount of the reaction buffer to create a concentrated stock solution (e.g., 100 mg/mL). Note: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions.

  • Reaction Initiation: Add the desired molar excess (e.g., 5-fold molar excess) of the dissolved mPEG-SCM reagent to the protein solution. Mix gently by inversion or slow pipetting. Do not vortex, as this can denature the protein.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Reaction Quenching: To stop the reaction and consume any unreacted PEG-NHS ester, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and any remaining native protein.

Purification of PEGylated Proteins

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, and excess PEG reagent. Purification is a critical step to isolate the active conjugate.

Purification TechniquePrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation significantly increases protein size.Very effective at removing unreacted PEG and separating native protein from PEGylated forms.Resolution may be insufficient to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
Ion Exchange Chromatography (IEX) Separates based on net surface charge. PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.Can separate positional isomers and species with different degrees of PEGylation, as the attachment site affects charge shielding.Less effective as the degree of PEGylation increases, because the charge differences become minimal.
Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity.Can be a useful supplementary method to IEX for resolving difficult separations.Generally offers lower capacity and resolution compared to IEX or SEC.
Reverse Phase Chromatography (RPC) Separates based on polarity/hydrophobicity, typically on an analytical scale.Useful for identifying PEGylation sites and separating positional isomers for characterization purposes.Often requires harsh organic solvents that can denature the protein, making it less suitable for preparative purification.

Table 3: Comparison of Purification Techniques for PEGylated Proteins.

Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Superdex 200 or similar, chosen based on the expected size of the conjugate)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenched PEGylation reaction mixture

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation: Centrifuge the quenched reaction mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.

  • Sample Injection: Load the clarified sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Run the mobile phase at a pre-determined flow rate. The largest molecules (highly PEGylated protein) will elute first, followed by mono-PEGylated, native protein, and finally the small, unreacted PEG molecules.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

  • Analysis: Analyze the collected fractions using SDS-PAGE to identify which ones contain the purified PEGylated protein of the desired size. Pool the relevant fractions.

Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm the success of the PEGylation and to ensure product consistency.

Analysis MethodInformation GainedKey Considerations
SDS-PAGE Provides a qualitative assessment of the degree of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight.The apparent size on the gel is often much larger than the calculated molecular weight due to the large hydrodynamic radius of PEG.
Mass Spectrometry (MS) Determines the precise molecular weight, allowing for confirmation of the number of PEG chains attached (degree of PEGylation).Can be analytically challenging due to the heterogeneity of the PEG polymer and the large size of the conjugate. LC-MS/MS can be used to identify specific PEGylation sites.
Liquid Chromatography (LC) Methods like IEX, SEC, and RP-HPLC can be used to assess the purity and heterogeneity of the final product.Can resolve different PEGylated species and quantify the percentage of the desired product.
Functional/Activity Assays Measures the biological activity of the PEGylated protein compared to the unmodified protein.Crucial for ensuring that the PEGylation process has not inactivated the therapeutic molecule.

Table 4: Common Methods for Characterizing PEGylated Proteins.

Experimental Protocol: Analysis by SDS-PAGE

Materials:

  • Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient gel)

  • SDS-PAGE running buffer

  • Protein loading buffer (containing SDS and a reducing agent like DTT or BME)

  • Protein molecular weight ladder

  • Samples: Native (unmodified) protein, PEGylation reaction mixture, purified fractions

  • Coomassie Brilliant Blue or other protein stain

Methodology:

  • Sample Preparation: Mix a small aliquot of each sample with the loading buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the prepared samples and the molecular weight ladder into the wells of the gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear protein bands are visible against a light background.

  • Analysis: Image the gel. Compare the lanes containing the PEGylated samples to the native protein lane. A successful PEGylation will result in one or more new bands with a higher apparent molecular weight. The purified fractions should ideally show a single, high-molecular-weight band corresponding to the desired PEG-protein conjugate.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG10-NHS Ester in Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG10-NHS ester is a homobifunctional crosslinker used for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 10-unit polyethylene glycol (PEG) spacer.[4][5] The NHS esters react with primary amines at pH 7-9 to form stable amide bonds. The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, mitigates the potential for aggregation, and can reduce the immunogenicity of the conjugated molecule. This compound is a valuable tool in various applications, including protein interaction studies, antibody-drug conjugate (ADC) development, and the creation of targeted drug delivery systems.

Chemical Principle of NHS Ester Conjugation

The conjugation reaction with this compound relies on the reaction between the N-hydroxysuccinimide (NHS) ester groups and primary amines (-NH2). This reaction, known as aminolysis, targets the α-amine at the N-terminus of a polypeptide chain and the ε-amine of lysine residues. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

A significant competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which also cleaves the NHS group but results in an unreactive carboxyl group. The rate of hydrolysis increases with pH. Therefore, careful control of reaction conditions, particularly pH, is crucial for efficient conjugation.

G cluster_reaction Reaction cluster_competing Competing Reaction Protein1 Protein with Primary Amine (R-NH2) Reaction Nucleophilic Attack Protein1->Reaction BisPEG10NHS This compound BisPEG10NHS->Reaction Hydrolysis Hydrolysis BisPEG10NHS->Hydrolysis Conjugate Stable Amide Bond (R-NH-CO-PEG10-...) Reaction->Conjugate NHS_byproduct N-hydroxysuccinimide (NHS) Reaction->NHS_byproduct Inactive_Product Inactive Carboxylate Hydrolysis->Inactive_Product

Figure 1: Reaction mechanism of this compound with a primary amine.

Application Notes

Buffer Selection and pH

The choice of buffer is critical for successful conjugation. Amine-free buffers are mandatory as primary amines in the buffer will compete with the target protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. The optimal pH for the reaction is between 7.2 and 8.5. At lower pH, the protonation of primary amines reduces their nucleophilicity, slowing down the reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly, which can lower the conjugation efficiency.

Molar Ratio of Crosslinker to Protein

The molar ratio of this compound to the protein will determine the extent of conjugation. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for soluble protein crosslinking. However, the optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling.

Reagent Preparation and Storage

This compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to prepare a stock solution of the crosslinker in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused reconstituted reagent should be discarded as the NHS ester moiety readily hydrolyzes.

Quenching the Reaction

To stop the conjugation reaction, a quenching buffer containing primary amines, such as Tris or glycine, can be added. These primary amines will react with any remaining unreacted NHS esters, preventing further conjugation.

Experimental Protocols

Protein-Protein Crosslinking Protocol

This protocol provides a general procedure for crosslinking soluble proteins using this compound.

1. Materials and Reagents

  • This compound

  • Protein of interest

  • Amine-free conjugation buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Dry, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

2. Reagent Preparation

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of this compound in dry DMSO or DMF. For example, dissolve ~7.5 mg in 1 mL of solvent.

  • Prepare the protein solution in the conjugation buffer at a concentration of 1-10 mg/mL.

3. Crosslinking Reaction

  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess). Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

4. Quenching the Reaction

  • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).

  • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

5. Purification of the Conjugate

  • Remove the unreacted crosslinker and byproducts by desalting, dialysis, or gel filtration.

  • Store the purified protein conjugate under conditions appropriate for the original protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification A Equilibrate this compound to RT B Prepare 10 mM this compound stock in DMSO/DMF A->B C Prepare protein solution in amine-free buffer B->C D Add NHS ester stock to protein solution (molar excess) C->D E Incubate (30-60 min at RT or 2h on ice) D->E F Add quenching buffer (e.g., Tris) E->F G Incubate (15 min at RT) F->G H Purify conjugate (desalting, dialysis) G->H I Store purified conjugate H->I

Figure 2: Experimental workflow for protein conjugation with this compound.

Data Presentation

ParameterRecommended Range/ValueReference
Reaction pH 7.2 - 8.5
Recommended Buffers Phosphate, HEPES, Borate
Incompatible Buffers Tris, Glycine (contain primary amines)
Crosslinker to Protein Molar Excess 10 to 50-fold
Protein Concentration 1 - 10 mg/mL
Reaction Time (Room Temperature) 30 - 60 minutes
Reaction Time (4°C or on ice) 2 hours
Quenching Agent Tris or Glycine
Final Quenching Concentration 20 - 50 mM
Quenching Time 15 minutes

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low or no conjugation Inactive (hydrolyzed) NHS esterUse fresh reagent; allow vial to warm to room temperature before opening to prevent moisture contamination.
Buffer contains primary aminesUse an amine-free buffer such as PBS.
Insufficient molar excess of crosslinkerEmpirically optimize the molar ratio of crosslinker to protein.
Low protein concentrationIncrease the protein concentration in the reaction mixture.
Incorrect pHEnsure the reaction pH is between 7.2 and 8.5.
Protein precipitation High degree of crosslinkingReduce the molar excess of the crosslinker or decrease the reaction time.
Poor protein stability in the reaction bufferScreen for optimal buffer conditions for the specific protein.
High background/non-specific crosslinking Crosslinker concentration is too highDecrease the molar excess of the crosslinker.
Reaction time is too longReduce the incubation time.

References

Application Notes and Protocols for Bis-PEG10-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] A critical component of an ADC is the linker, which connects the drug payload to the antibody. The linker's properties significantly influence the ADC's stability, pharmacokinetics (PK), efficacy, and safety profile.[3][4][]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance the therapeutic index. The incorporation of hydrophilic PEG chains can mitigate the aggregation often caused by hydrophobic payloads, improve ADC solubility, and prolong circulation half-life by creating a "stealth" effect that reduces nonspecific interactions.

This document provides detailed protocols for the use of Bis-PEG10-NHS ester , a homobifunctional, amine-reactive PEG linker, in the synthesis of ADCs. The N-hydroxysuccinimide (NHS) ester groups react with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form stable amide bonds. While a homobifunctional linker presents unique challenges, such as the potential for antibody crosslinking, a sequential conjugation strategy can be employed to successfully generate ADCs.

The Role of PEGylation in ADC Performance

The length and presence of a PEG linker are key determinants of an ADC's physicochemical and pharmacological properties. Longer, hydrophilic PEG chains generally lead to improved performance metrics.

Data Presentation: Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data from studies comparing ADCs with different PEG linker configurations.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) Pharmacokinetic studies are crucial for evaluating the in vivo behavior of ADCs. Lower clearance and a longer half-life are generally desirable for increased tumor accumulation.

Linker Configuration Clearance (CL) (mL/day/kg) Elimination Half-Life (t½) (hours) Source
Non-PEGylated Linker High (e.g., >15) Short (e.g., <50)
Short PEG Linker (PEG4) Moderate (e.g., ~10-15) Moderate (e.g., ~50-100)
Optimized PEG Linker (PEG8-PEG12) Low (e.g., <5) Long (e.g., >150)
Long PEG Linker (PEG24) Low (e.g., <5) Long (e.g., >150)

Note: A threshold is often observed, beyond which increasing PEG length (e.g., >PEG8) does not further decrease clearance.

Table 2: Influence of PEG Linkers on ADC Stability and Hydrophilicity Hydrophobic payloads can induce aggregation, which is detrimental to an ADC's safety and efficacy. Hydrophilic PEG linkers counteract this by increasing solubility. Stability is often assessed by Size-Exclusion Chromatography (SEC) to quantify aggregates, while hydrophilicity can be measured by Hydrophobic Interaction Chromatography (HIC), where a shorter retention time indicates a more hydrophilic ADC.

Linker Configuration Aggregation (% High Molecular Weight Species by SEC) HIC Retention Time (minutes) Source
Non-PEGylated Linker Higher (e.g., >5%) Longer (more hydrophobic)

| PEGylated Linker (e.g., PEG8, PEG12) | Lower (e.g., <1-2%) | Shorter (more hydrophilic) | |

Table 3: Effect of PEG Linkers on In Vitro and In Vivo Efficacy The impact of PEGylation on potency can vary. While it may slightly reduce in vitro cytotoxicity in some models, the improved pharmacokinetics often leads to superior in vivo efficacy due to better tumor accumulation.

Linker Configuration In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Growth Inhibition) Source
Non-PEGylated Linker Potent Moderate

| PEGylated Linker | Potent (can be slightly reduced) | Enhanced | |

Experimental Protocols

This section details the methodology for synthesizing an ADC using a sequential conjugation approach with this compound and an amine-containing payload.

Materials and Reagents
  • Monoclonal Antibody (mAb): ≥2 mg/mL in a buffer free of primary amines (e.g., PBS).

  • This compound.

  • Amine-containing drug payload.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.0-8.5.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.

  • Analytical Equipment: UV-Vis Spectrophotometer, LC-MS system.

Diagram: ADC Synthesis Workflow

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization mAb 1. Antibody Purification conjugation 3. Sequential Conjugation Reaction mAb->conjugation Amine-free buffer pH 8.0-8.5 linker_prep 2. Linker-Payload Solution Prep linker_prep->conjugation Dissolve in anhydrous DMSO quench 4. Quench Reaction conjugation->quench Incubate 1-2h purify 5. ADC Purification (SEC) quench->purify Add Tris/Glycine char 6. ADC Characterization purify->char dar DAR Determination (UV-Vis, LC-MS) char->dar stability Stability Assays (SEC, HIC) char->stability

Caption: Experimental workflow for ADC synthesis using a sequential conjugation strategy.

Protocol: Step-by-Step Methodology

Step 1: Antibody Preparation and Buffer Exchange

  • Ensure the starting antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the NHS-ester reaction.

  • If necessary, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a desalting column or dialysis.

  • Adjust the final antibody concentration to 2-5 mg/mL. A higher concentration can improve labeling efficiency.

  • Determine the precise antibody concentration using its absorbance at 280 nm (A280).

Step 2: Sequential Conjugation Reaction This two-part process minimizes antibody-antibody crosslinking.

Part A: Activation of Antibody with this compound

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The optimal ratio should be determined empirically.

  • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Immediately purify the antibody-linker intermediate using a desalting column (e.g., Zeba™ Spin Column) to remove excess, unreacted this compound. This step is critical to prevent crosslinking in the next stage.

Part B: Conjugation of Amine-Payload

  • Prepare a fresh 10-20 mM stock solution of the amine-containing drug payload in anhydrous DMSO.

  • Add a molar excess of the payload solution to the purified antibody-linker intermediate from the previous step. A typical starting point is a 5-fold molar excess relative to the antibody.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 3: Quenching and Final Purification

  • Quench the reaction by adding the Quenching Buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Diagram: NHS Ester Conjugation Chemistry

Caption: Reaction of an antibody's lysine residue with an NHS ester to form a stable amide bond.

ADC Characterization: Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to one antibody and is a critical quality attribute (CQA) that affects both efficacy and toxicity.

DAR Calculation by UV-Vis Spectrophotometry

This method provides a rapid estimation of the average DAR.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug payload (A_drug).

  • Calculate the antibody concentration using the Beer-Lambert law, correcting for the drug's contribution at 280 nm:

    • Corrected A280 = A280 - (A_drug × CF), where CF is the correction factor (A280 of free drug / A_max of free drug).

  • Calculate the drug concentration using its molar extinction coefficient at its λ_max.

  • The DAR is the molar ratio of the drug to the antibody:

    • DAR = [Drug] / [Antibody]

DAR Determination by Mass Spectrometry (LC-MS)

LC-MS provides a more precise measurement of the DAR and reveals the distribution of different drug-loaded species (e.g., D0, D2, D4).

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation with an enzyme like PNGase F to reduce spectral complexity.

  • LC-MS Analysis: The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species. The relative abundance of each species is used to calculate the weighted average DAR.

Conclusion

The use of PEGylated linkers like this compound is a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of ADCs. By increasing hydrophilicity and stability, these linkers enable the development of more effective and safer cancer therapeutics. The detailed protocols and characterization methods provided herein offer a comprehensive guide for researchers developing next-generation ADCs. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving a homogeneous and effective conjugate.

References

Application Notes and Protocols for Labeling Oligonucleotides with Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and aptamers.[1][2] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their hydrodynamic size, which reduces renal clearance and enhances stability against nuclease degradation.[2][3] Bis-PEG10-NHS ester is a chemical tool used for this purpose, featuring two N-hydroxysuccinimide (NHS) ester reactive groups that readily form stable amide bonds with primary amines on modified oligonucleotides.[4]

These application notes provide a detailed protocol for the efficient labeling of amine-modified oligonucleotides with this compound, guidance on purification of the resulting conjugates, and an overview of the impact of PEGylation on oligonucleotide function.

Data Presentation

Table 1: Typical Reaction Conditions for Oligonucleotide Labeling with this compound
ParameterRecommended ConditionNotes
Oligonucleotide Amine-modified oligonucleotideHigh purity is crucial for efficient labeling.
This compound 5-20 molar excess over the oligonucleotideHigher excess may be needed for dilute solutions.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Use high-quality, amine-free solvents.
Reaction Buffer 0.1 M Sodium bicarbonate bufferpH should be maintained between 8.0 and 9.0 for optimal reaction. Avoid amine-containing buffers like Tris.
Reaction Temperature Room temperature (20-25°C)
Reaction Time 2-4 hoursLonger reaction times may not necessarily improve yield and can lead to hydrolysis of the NHS ester.
Table 2: Influence of PEG Chain Length on Oligonucleotide Properties
PropertyEffect of Increasing PEG Chain LengthReference
Nuclease Stability Increased stability
Hybridization Affinity (Melting Temperature, Tm) Generally decreases with very long PEG chains
Renal Clearance Decreased (longer circulation half-life)
Cellular Uptake Can be influenced; may decrease with excessive PEGylation
In vivo Efficacy Can be enhanced due to improved pharmacokinetics

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Desalting columns (e.g., gel filtration)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Nuclease-free water

Protocol for Labeling Amine-Modified Oligonucleotides
  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add the desired molar excess (typically 10-fold) of the dissolved this compound to the oligonucleotide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Protect from light if the oligonucleotide or PEG linker is light-sensitive.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0).

Purification of PEGylated Oligonucleotides
  • Removal of Excess NHS Ester: To remove unreacted this compound and byproducts, pass the reaction mixture through a desalting column according to the manufacturer's instructions.

  • HPLC Purification: For high-purity conjugates, further purification by reverse-phase HPLC is recommended. The increased hydrophobicity of the PEGylated oligonucleotide allows for its separation from the unlabeled oligonucleotide.

    • Column: C18 column

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient of mobile phase B is used to elute the PEGylated oligonucleotide. The exact gradient will depend on the specific oligonucleotide and PEG chain length.

  • Analysis and Quantification: The purity and concentration of the final PEGylated oligonucleotide can be determined by UV-Vis spectrophotometry and analytical RP-HPLC or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_prep Dissolve Amine-Oligo in Bicarbonate Buffer Conjugation Mix Oligo and NHS Ester (10x molar excess) Oligo_prep->Conjugation NHS_prep Dissolve Bis-PEG10-NHS in DMF/DMSO NHS_prep->Conjugation Incubation Incubate 2-4h at Room Temperature Conjugation->Incubation Desalting Desalting Column (Remove excess NHS) Incubation->Desalting HPLC RP-HPLC Purification (Separate labeled/unlabeled) Desalting->HPLC Analysis Analysis (UV-Vis, MS) HPLC->Analysis

Caption: Experimental workflow for labeling oligonucleotides.

antisense_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bcl2_gene Bcl-2 Gene Transcription Transcription Bcl2_gene->Transcription Bcl2_mRNA Bcl-2 mRNA Transcription->Bcl2_mRNA Translation Translation Bcl2_mRNA->Translation RNaseH RNase H Bcl2_mRNA->RNaseH Degradation Bcl2_protein Bcl-2 Protein (Anti-apoptotic) Translation->Bcl2_protein Apoptosis Inhibition Apoptosis Inhibition Bcl2_protein->Apoptosis Inhibition Ribosome Ribosome Ribosome->Translation PEG_ASO PEGylated Bcl-2 ASO PEG_ASO->Bcl2_mRNA Hybridization RNaseH->Bcl2_mRNA

Caption: Antisense oligonucleotide targeting Bcl-2 signaling.

Discussion

The protocol described provides a robust method for the PEGylation of amine-modified oligonucleotides. The use of a this compound allows for the introduction of a defined PEG linker, which can be advantageous for consistency and characterization of the final conjugate. The molar ratio of the NHS ester to the oligonucleotide is a critical parameter that should be optimized to achieve the desired degree of labeling without excessive side reactions.

Purification of the PEGylated product is essential to remove unreacted reagents and the unlabeled oligonucleotide, which could otherwise interfere with downstream applications. RP-HPLC is a powerful technique for this purpose due to the significant difference in hydrophobicity between the PEGylated and non-PEGylated species.

The successful PEGylation of oligonucleotides can lead to significant improvements in their therapeutic potential. For instance, PEGylated antisense oligonucleotides targeting the anti-apoptotic protein Bcl-2 have been investigated as cancer therapeutics. The PEG chains protect the ASO from degradation and allow for systemic delivery, enabling it to reach tumor cells where it can hybridize with Bcl-2 mRNA, leading to its degradation via RNase H and subsequent induction of apoptosis in cancer cells. Similarly, PEGylated aptamers have been developed to target and inhibit signaling pathways involved in cancer and other diseases.

Conclusion

The labeling of oligonucleotides with this compound is a valuable technique for enhancing their drug-like properties. The detailed protocol and methodologies provided in these application notes offer a comprehensive guide for researchers and drug development professionals to successfully synthesize, purify, and characterize PEGylated oligonucleotides for a wide range of therapeutic and research applications. Careful optimization of reaction and purification conditions is key to obtaining high-quality conjugates with the desired biological activity.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. Bis-PEG10-NHS ester is a homo-bifunctional crosslinking agent that provides a discrete PEG linker with two N-hydroxysuccinimide (NHS) ester terminal groups.[1][2] These NHS esters readily react with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds, allowing for efficient PEGylation.[1][3]

The "Bis-" functionality of this reagent offers versatility. It can be used to create a dense PEG layer on a single nanoparticle by reacting both NHS esters with surface amines. Alternatively, it can act as a crosslinker to conjugate two amine-containing nanoparticles or to attach an amine-containing targeting ligand to a PEGylated nanoparticle in a subsequent step. This document provides detailed protocols for the surface modification of nanoparticles using this compound, methods for their characterization, and an overview of the cellular uptake pathways of PEGylated nanoparticles.

Data Presentation

Successful surface modification with this compound can be quantified by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide representative data for amine-functionalized nanoparticles before and after modification.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterAmine-Functionalized Nanoparticles (Before Modification)This compound Modified Nanoparticles (After Modification)
Hydrodynamic Diameter (nm)100 ± 5130 ± 7
Polydispersity Index (PDI)0.150.20
Zeta Potential (mV)+35 ± 3-5 ± 2

Table 2: Quantitative Analysis of PEGylation

MethodDescriptionResult
Fluorescamine Assay Reacts with primary amines to produce a fluorescent product. A decrease in fluorescence indicates successful conjugation to surface amines.[4]4-fold decrease in fluorescence intensity post-PEGylation.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. The weight loss corresponding to PEG degradation indicates the amount of grafted PEG.15% weight loss attributed to PEG.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to determine elemental composition. An increase in the C-O/C-C ratio indicates the presence of the PEG chain.Significant increase in the C-O peak, confirming PEGylation.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the procedure for attaching this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Reaction Buffer: 100 mM sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification system (e.g., centrifugal filtration devices or dialysis cassettes with an appropriate molecular weight cutoff)

Procedure:

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the nanoparticle suspension is well-sonicated to avoid aggregation.

  • Preparation of this compound Solution:

    • This compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension with gentle stirring. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with continuous mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from excess reagent and byproducts using centrifugal filtration or dialysis.

    • For centrifugal filtration, wash the nanoparticles three times with the Reaction Buffer or deionized water.

    • For dialysis, dialyze against the Reaction Buffer or deionized water for 24-48 hours with several buffer changes.

  • Storage:

    • Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage. For long-term storage, -20°C is recommended.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines the key analytical techniques to confirm the successful surface modification of nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected due to the attached PEG chains. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-salt buffer.

    • Measure the zeta potential.

  • Expected Outcome: A significant change in zeta potential is expected. For nanoparticles with a positive initial charge due to amine groups, the zeta potential will shift towards neutral or slightly negative after PEGylation, indicating the shielding of the surface charge by the PEG layer.

3. Confirmation of Covalent Attachment:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Procedure:

    • Lyophilize the purified PEGylated nanoparticles.

    • Acquire the FTIR spectrum of the dried sample.

  • Expected Outcome: The appearance of a new amide bond peak (around 1650 cm⁻¹) and characteristic C-O-C stretching of the PEG backbone (around 1100 cm⁻¹) confirms successful conjugation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_output Final Product NP_prep Amine-NP Suspension Conjugation Conjugation (pH 8.0-8.5, RT) NP_prep->Conjugation PEG_prep This compound Solution PEG_prep->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (Centrifugation/Dialysis) Quenching->Purification Characterization Characterization (DLS, Zeta, FTIR) Purification->Characterization Final_NP PEGylated Nanoparticle Characterization->Final_NP

Caption: Workflow for nanoparticle surface modification.

Cellular Uptake of PEGylated Nanoparticles

PEGylated nanoparticles can enter cells through various endocytic pathways. The specific pathway can depend on nanoparticle size, shape, and surface chemistry, as well as the cell type.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Receptor Binding Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino mem_top mem_bottom Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Major endocytic pathways for nanoparticles.

References

Application Notes and Protocols for Crosslinking Proteins with Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG10-NHS ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules containing primary amines.[1][2][3][4] This reagent consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[5] The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and immunogenicity. This guide provides a detailed protocol for using this compound to crosslink proteins, along with essential data and troubleshooting advice.

Principle of Reaction

The crosslinking reaction with this compound is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH between 7.2 and 8.5, where the primary amines are deprotonated and thus more nucleophilic.

A significant competing reaction is the hydrolysis of the NHS ester in the presence of water, which yields a non-reactive carboxylic acid and reduces crosslinking efficiency. The rate of hydrolysis increases with pH.

Quantitative Data

Effective protein crosslinking is dependent on several key parameters. The following tables summarize critical data for designing and troubleshooting experiments with NHS ester crosslinkers.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

This data highlights the critical importance of pH control in NHS ester crosslinking reactions.

Table 2: Recommended Molar Excess of NHS-Ester Crosslinker

Protein ConcentrationRecommended Molar Excess
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Data compiled from product instructions.

Table 3: Common Buffers for Amine-Reactive Crosslinking

BufferpH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, generally non-interfering.
HEPES7.2 - 8.0Good buffering capacity in this range.
Bicarbonate/Carbonate8.0 - 9.0Effective at slightly more alkaline pH.
Borate8.0 - 9.0Another option for alkaline conditions.

Note: Always use amine-free buffers for the crosslinking reaction itself. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete for reaction with the NHS ester.

Experimental Protocols

This section provides a detailed step-by-step protocol for crosslinking proteins in solution using this compound.

Materials
  • This compound

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Desalting column or dialysis cassette for purification.

Procedure
  • Protein Preparation:

    • Dissolve or dialyze the protein sample(s) into an amine-free reaction buffer. The recommended protein concentration is 1-5 mg/mL.

    • If the protein solution contains primary amines (e.g., from a Tris-based buffer), a buffer exchange must be performed.

  • Crosslinker Solution Preparation:

    • This compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock concentration is 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

    • The final concentration of the organic solvent (DMSO or DMF) should be less than 10% of the total reaction volume to avoid protein denaturation.

    • Mix the reaction gently but thoroughly.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may increase hydrolysis of the NHS ester.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted this compound is deactivated.

  • Purification:

    • Remove excess crosslinker, the NHS byproduct, and quenching buffer using a desalting column or by dialysis against a suitable buffer for your downstream application.

  • Analysis:

    • Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry to determine the extent of crosslinking. On SDS-PAGE, successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc.

Mandatory Visualizations

Experimental Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Protein Preparation (1-5 mg/mL in Amine-Free Buffer) Reaction Crosslinking Reaction (Add 10-50x Molar Excess of Crosslinker) Protein_Prep->Reaction Crosslinker_Prep Crosslinker Preparation (Fresh 10-20 mM Stock in DMSO/DMF) Crosslinker_Prep->Reaction Incubation Incubation (30-60 min at RT or 2h on ice) Reaction->Incubation Quenching Quenching (20-50 mM Tris or Glycine) Incubation->Quenching Purification Purification (Desalting Column or Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, Western Blot, MS) Purification->Analysis

Caption: Workflow for protein crosslinking with this compound.

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reaction Competing Side Reaction Protein Protein with Primary Amine (e.g., Lysine) Reaction Nucleophilic Acyl Substitution (pH 7.2 - 8.5) Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction Hydrolysis Hydrolysis of NHS Ester NHS_Ester->Hydrolysis H₂O Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Reaction->Crosslinked_Protein NHS_ NHS_ Reaction->NHS_ byproduct N-hydroxysuccinimide (Byproduct) Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid

Caption: Reaction mechanism of protein crosslinking with an NHS ester.

References

Optimal Buffer Conditions for Bis-PEG10-NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for successful conjugation reactions using Bis-PEG10-NHS esters. This bifunctional crosslinker is a valuable tool for covalently linking molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, with a flexible polyethylene glycol (PEG) spacer. The efficiency and specificity of this reaction are critically dependent on the reaction environment, particularly the buffer composition and pH.

Chemical Principle of Bis-PEG10-NHS Ester Reactions

This compound is a homobifunctional crosslinker. It possesses two N-hydroxysuccinimide (NHS) ester functional groups at the termini of a PEG10 spacer. The NHS ester is highly reactive towards nucleophiles, particularly the deprotonated form of primary amines (-NH₂). The reaction proceeds via nucleophilic acyl substitution, forming a stable and covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.

Primary amines are predominantly found at the N-terminus of proteins and in the side chain of lysine residues. At physiological and slightly alkaline pH, these amines are readily available for reaction.

G BisPEG_NHS This compound Conjugate PEGylated Conjugate (Stable Amide Bond) BisPEG_NHS->Conjugate Reaction Amine Primary Amine (e.g., Protein-NH₂) Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Figure 1: Reaction scheme of this compound with a primary amine.

Critical Parameters for Optimal Buffer Conditions

The success of a this compound reaction hinges on a delicate balance between maximizing the reactivity of the target primary amines and minimizing the competing hydrolysis of the NHS ester. pH is the most critical factor governing this balance.

pH

The reaction of NHS esters with primary amines is strongly pH-dependent.[1][2][3]

  • Low pH (below 7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[4] This leads to a significant decrease in the reaction rate.

  • Optimal pH (7.2 - 8.5): This range represents a compromise that maximizes the concentration of the reactive, deprotonated amine while keeping the rate of NHS ester hydrolysis manageable.[5] The most commonly recommended optimal pH is between 8.3 and 8.5.

  • High pH (above 9.0): While the concentration of the reactive amine increases, the rate of NHS ester hydrolysis becomes significantly accelerated. This degradation of the crosslinker reduces the overall yield of the desired conjugate.

Buffer Type

The choice of buffer is as critical as the pH. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.

Table 1: Recommended and Incompatible Buffers for this compound Reactions

Recommended Buffers (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Tris (e.g., TBS)
HEPES, pH 7.2-8.0Glycine
Bicarbonate/Carbonate, pH 8.0-9.0Buffers containing ammonium ions
Borate, pH 8.0-9.0-
Competing Reaction: Hydrolysis of the NHS Ester

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the crosslinker inactive. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
7.4Ambient> 120 minutes
8.04~1 hour
8.5Ambient180 minutes
8.6410 minutes
9.0Ambient< 9 minutes
9.0Ambient125 minutes

Note: The data presented is for general NHS esters and can be used as a guideline for this compound reactions. The exact half-life may vary depending on the specific molecule.

Experimental Protocols

The following are generalized protocols for performing a conjugation reaction with this compound. It is highly recommended to optimize the conditions for each specific application.

General Workflow for Protein-Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, pH 7.4-8.0) C Add this compound to Protein Solution (10- to 50-fold molar excess) A->C B Prepare this compound Stock Solution (e.g., 10 mM) in anhydrous DMSO or DMF (prepare immediately before use) B->C D Incubate (30 min - 2 hours at RT, or 2-4 hours at 4°C) C->D E Quench Reaction (e.g., 1 M Tris-HCl, pH 7.5, to a final conc. of 20-50 mM) D->E F Purify Conjugate (Desalting column or dialysis) E->F G Analyze Products (SDS-PAGE, Western Blot, MS) F->G

Figure 2: General experimental workflow for protein crosslinking.

Materials:

  • This compound

  • Protein samples to be crosslinked

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Dissolve or dialyze your protein samples into the chosen amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-50 mM). The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.

  • Perform the Crosslinking Reaction: Add the this compound stock solution to your protein sample to achieve the desired final molar excess (typically 10- to 50-fold). The volume of the organic solvent should not exceed 10% of the total reaction volume. Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents: Remove excess crosslinker and quenching buffer using a desalting column or through dialysis against an appropriate buffer for your downstream application.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Labeling Small Molecules with Primary Amines

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO, THF)

  • Base (e.g., TEA, DIPEA)

  • Reaction monitoring tools (e.g., LC-MS, TLC)

Procedure:

  • Dissolve Small Molecule: Slowly dissolve the amine-bearing small molecule in an anhydrous organic solvent.

  • Add Reagents: Under continuous stirring, add a base and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of NHS ester to amine may be a good starting point, depending on the desired product (mono- or di-substituted PEG).

  • Reaction and Monitoring: Stir the reaction mixture for 3-24 hours, depending on the substrate's properties. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate work-up to remove the solvent and purify the product.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in this compound Reactions

IssuePossible Cause(s)Recommended Solution(s)
Low or no crosslinking - Inactive NHS ester due to hydrolysis. - Protonated primary amines (low pH). - Presence of primary amines in the buffer. - Insufficient molar excess of the crosslinker.- Prepare fresh NHS ester solution immediately before use. - Optimize the reaction pH to be within the 7.2-8.5 range. - Use an amine-free buffer (e.g., PBS, HEPES). - Empirically determine the optimal molar excess of the crosslinker (start with 10- to 50-fold).
Protein aggregation/precipitation - High degree of crosslinking. - Protein instability in the chosen buffer.- Reduce the molar excess of the crosslinker or shorten the reaction time. - Screen different amine-free buffers for optimal protein solubility. - Consider adding solubility-enhancing agents that are compatible with the reaction.
Non-specific or unintended reactions - Side reactions with other nucleophilic residues (e.g., tyrosine, serine, threonine) at high pH and long incubation times.- Use the lowest effective pH and the shortest possible reaction time to maximize specificity for primary amines. - Ensure the protein sample is of high purity.

Conclusion

The optimal buffer conditions for this compound reactions are crucial for achieving high-yield and specific conjugation. By carefully controlling the pH to a range of 7.2-8.5 and utilizing amine-free buffers such as phosphate, bicarbonate, or HEPES, researchers can maximize the formation of stable amide bonds while minimizing the detrimental effects of NHS ester hydrolysis. The provided protocols and troubleshooting guide offer a solid foundation for the successful application of Bis-PEG10-NHS esters in various research and development settings. Empirical optimization for each specific system is always recommended to achieve the best results.

References

Application Notes and Protocols for Bis-PEG10-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG10-NHS ester, a homobifunctional crosslinker, for various bioconjugation applications. This document outlines the principles of calculating molar excess, detailed experimental protocols, and key considerations for successful conjugation.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 10-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds.[2][3] The PEG spacer enhances the solubility and stability of the resulting conjugates, making this crosslinker ideal for applications in aqueous environments, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and the functionalization of nanoparticles.[4][5]

Calculating Molar Excess: A Critical Parameter

The molar excess of this compound relative to the amine-containing biomolecule is a critical factor that dictates the extent of conjugation and the final properties of the bioconjugate. An insufficient molar excess will result in low conjugation efficiency, while an excessive amount can lead to unwanted modifications and aggregation. The optimal molar excess is application-dependent and should be empirically determined.

General Principles for Molar Excess Calculation

The calculation for the required mass of this compound is as follows:

  • Molar Excess: The desired fold excess of the crosslinker over the biomolecule.

  • MW of this compound: 752.76 g/mol .

The following table summarizes typical starting molar excess ranges for various applications. It is crucial to optimize these ranges for each specific system.

ApplicationTypical Molar Excess Range (Crosslinker:Biomolecule)Key Considerations
Protein-Protein Crosslinking 5:1 to 20:1A 10-fold molar excess is a common starting point for a 0.1 mM protein solution. Higher concentrations of protein may require a lower molar excess.
Antibody-Drug Conjugate (ADC) Synthesis 3:1 to 15:1The desired drug-to-antibody ratio (DAR) is a critical determinant. Lower molar excess is used to achieve a lower DAR.
Nanoparticle Functionalization 10:1 to 50:1The surface density of amine groups on the nanoparticle and the desired ligand density will influence the required molar excess.
PROTAC Synthesis 1:1 to 5:1 (for each amine-containing component)Stoichiometry is critical in multi-step synthesis to ensure the formation of the desired heterobifunctional molecule.
Cell Surface Protein Crosslinking 1 mM to 5 mM (final concentration)Empirical optimization is necessary to achieve effective crosslinking without compromising cell viability.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using this compound.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare a solution of the protein(s) to be crosslinked at a concentration of 0.1 mM in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 mL of a 0.1 mM protein solution, add 10 µL of the 10 mM crosslinker stock solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (0.1 mM in amine-free buffer) add_crosslinker Add 10-fold Molar Excess of Crosslinker to Protein prep_protein->add_crosslinker prep_crosslinker Prepare this compound (10 mM in DMSO/DMF) prep_crosslinker->add_crosslinker incubate Incubate (30-60 min at RT or 2h at 4°C) add_crosslinker->incubate quench Quench Reaction (20-50 mM Tris) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify

Caption: Workflow for protein-protein crosslinking.

Protocol 2: Antibody Labeling for ADC Development

This protocol provides a starting point for conjugating a small molecule containing a primary amine to an antibody. The molar excess should be optimized to achieve the desired drug-to-antibody ratio (DAR).

Materials:

  • Antibody in PBS, pH 7.4

  • Amine-containing small molecule drug

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a phosphate buffer (e.g., PBS) at pH 7.2-8.0 to a concentration of 5-10 mg/mL.

  • Crosslinker-Drug Conjugation (Step 1):

    • Dissolve the amine-containing drug and a 1 to 1.5-fold molar excess of this compound in anhydrous DMSO.

    • Incubate for 1-2 hours at room temperature to form the mono-functionalized drug-linker complex.

  • Antibody Conjugation (Step 2):

    • Add the activated drug-linker complex to the antibody solution. The molar excess of the drug-linker complex to the antibody can range from 3:1 to 15:1, depending on the desired DAR.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using an appropriate SEC column.

  • Characterization: Characterize the ADC to determine the DAR and aggregation levels.

G cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_purification Purification & Analysis dissolve_drug_linker Dissolve Amine-Drug and This compound in DMSO incubate_drug_linker Incubate to form mono-functionalized complex dissolve_drug_linker->incubate_drug_linker add_to_antibody Add Drug-Linker Complex to Antibody (3-15 fold excess) incubate_drug_linker->add_to_antibody prep_antibody Prepare Antibody (5-10 mg/mL in PBS) prep_antibody->add_to_antibody incubate_adc Incubate to form ADC add_to_antibody->incubate_adc purify_adc Purify ADC via SEC incubate_adc->purify_adc characterize_adc Characterize DAR and Aggregation purify_adc->characterize_adc

Caption: Two-step workflow for ADC synthesis.

Protocol 3: Nanoparticle Functionalization

This protocol outlines the functionalization of amine-modified nanoparticles with a targeting ligand using this compound as a linker.

Materials:

  • Amine-functionalized nanoparticles

  • Targeting ligand with a primary amine

  • This compound

  • Amine-free buffer (e.g., HEPES, pH 7.5)

  • Anhydrous DMSO

  • Centrifugation system for nanoparticle purification

Procedure:

  • Ligand Activation (Step 1):

    • Dissolve the targeting ligand and a 1 to 1.5-fold molar excess of this compound in anhydrous DMSO.

    • Incubate for 1-2 hours at room temperature to form the mono-activated ligand.

  • Nanoparticle Functionalization (Step 2):

    • Disperse the amine-functionalized nanoparticles in the amine-free buffer.

    • Add the activated ligand to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated ligand relative to the estimated surface amine groups on the nanoparticles is a recommended starting range.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted materials.

    • Wash the nanoparticles by resuspending them in fresh buffer and repeating the centrifugation step at least three times.

  • Characterization: Characterize the functionalized nanoparticles to confirm ligand conjugation and determine the surface density.

G cluster_activation Step 1: Ligand Activation cluster_functionalization Step 2: Nanoparticle Functionalization cluster_purification_analysis Purification & Analysis activate_ligand React Amine-Ligand with This compound in DMSO add_activated_ligand Add Activated Ligand to Nanoparticles (10-50 fold excess) activate_ligand->add_activated_ligand disperse_np Disperse Amine-Nanoparticles in Buffer disperse_np->add_activated_ligand incubate_np Incubate with Mixing add_activated_ligand->incubate_np purify_np Purify by Centrifugation/Washing incubate_np->purify_np characterize_np Characterize Ligand Density purify_np->characterize_np

Caption: Workflow for nanoparticle functionalization.

Important Considerations for NHS Ester Chemistry

  • pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. Higher pH values increase the rate of hydrolysis of the NHS ester, which is a competing reaction.

  • Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will quench the reaction.

  • Reagent Preparation: this compound is moisture-sensitive. Always prepare stock solutions in anhydrous DMSO or DMF immediately before use.

  • Quenching: It is good practice to quench the reaction with an excess of a primary amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester.

  • Purification: Proper purification is essential to remove unreacted crosslinker and byproducts, which can interfere with downstream applications.

By carefully considering the molar excess and other reaction parameters, researchers can effectively utilize this compound to generate well-defined and functional bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Bis-PEG10-NHS Ester in In Vivo Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG10-NHS ester for in vivo crosslinking studies. The focus is on the crosslinking of cell-surface proteins to investigate protein-protein interactions in their native cellular environment. Detailed protocols, data presentation guidelines, and visual representations of workflows and relevant signaling pathways are included to facilitate experimental design and execution.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react specifically with primary amines (the N-terminus of proteins and the epsilon-amine of lysine residues) to form stable amide bonds.

The PEG10 spacer arm offers several advantages for in vivo crosslinking:

  • Hydrophilicity: The PEG spacer enhances the water solubility of the crosslinker, which is crucial for working with biological samples in aqueous buffers.

  • Reduced Immunogenicity: PEG linkers are known to reduce the immunogenic response to the crosslinker itself.

  • Defined Spacer Length: The defined length of the PEG10 spacer provides a specific distance constraint for identifying interacting proteins.

Key Application: Due to its hydrophilic nature and the charged NHS ester groups, this compound is generally considered membrane-impermeable . This characteristic makes it an ideal tool for selectively crosslinking proteins on the cell surface, allowing researchers to study extracellular protein-protein interactions, such as receptor dimerization and the formation of cell-surface protein complexes, without affecting intracellular components.[1][2] While some studies suggest that shorter PEGylated crosslinkers (e.g., Bis-PEG2-NHS ester) may exhibit membrane permeability, this compound is primarily recommended for extracellular applications.

Quantitative Data Summary

Effective crosslinking is dependent on factors such as reagent concentration, incubation time, and temperature. The following tables provide recommended starting concentrations and conditions for optimizing extracellular crosslinking experiments with this compound. Empirical testing is crucial to determine the optimal conditions for specific cell types and target proteins.

Table 1: Recommended Starting Conditions for Extracellular Crosslinking

ParameterRecommended RangeNotes
Crosslinker Concentration 1 - 5 mMStart with a concentration in the low millimolar range and optimize based on crosslinking efficiency and cell viability.[1]
Molar Excess (in vitro) 10- to 50-fold over proteinFor purified protein systems, a molar excess ensures efficient crosslinking.
Incubation Time 30 minutes at room temperature or 2 hours at 4°CShorter incubation at room temperature or longer incubation on ice can be tested. Incubation at 4°C can help to reduce active internalization of the crosslinker.
pH 7.2 - 8.5The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.
Cell Density ~25 x 10^6 cells/mLA concentrated cell suspension maximizes the efficiency of the crosslinking reaction.

Table 2: Quenching Conditions

Quenching ReagentFinal ConcentrationIncubation Time
Tris buffer, pH 7.5-8.0 20 - 50 mM15 minutes at room temperature
Glycine 20 - 50 mM15 minutes at room temperature

Experimental Protocols

This section provides a detailed protocol for the extracellular crosslinking of proteins on living cells using this compound.

Materials
  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Cell culture medium

  • Adherent or suspension cells

  • Ice

Preparation of Reagents
  • Crosslinker Stock Solution (250 mM):

    • Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 250 mM.

    • Note: this compound is sensitive to moisture. Handle the reagent and the stock solution with care to avoid hydrolysis. Store any unused stock solution, blanketed with an inert gas like argon or nitrogen, at -20°C.

  • Quenching Buffer (1 M):

    • Prepare a 1 M solution of Tris-HCl or Glycine and adjust the pH to 7.5-8.0.

Extracellular Crosslinking Protocol

This protocol is designed for cells in suspension. For adherent cells, the volumes should be adjusted to ensure the cell monolayer is completely covered.

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to remove any amine-containing components from the culture medium.

    • Resuspend the cells in ice-cold PBS (pH 8.0) to a final density of approximately 25 x 10^6 cells/mL.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM). For example, add 4 µL of 250 mM stock solution to 1 mL of cell suspension for a final concentration of 1 mM.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

      • Optimization Tip: To minimize the internalization of the crosslinker and cell surface proteins, performing the incubation at 4°C is recommended.

  • Quenching the Reaction:

    • Add the quenching buffer to the cell suspension to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the crosslinking reaction by consuming any unreacted NHS esters.

  • Cell Lysis and Analysis:

    • After quenching, pellet the cells by centrifugation.

    • Wash the cells with PBS to remove excess crosslinker and quenching reagent.

    • The crosslinked cells are now ready for lysis and downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and examples of signaling pathways that can be investigated using this compound.

Experimental Workflow for Extracellular Crosslinking

G cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_analysis Analysis start Harvest and Wash Cells resuspend Resuspend in Amine-Free PBS (pH 8.0) start->resuspend add_crosslinker Add this compound (1-5 mM) resuspend->add_crosslinker incubate Incubate (30 min RT or 2h at 4°C) add_crosslinker->incubate add_quencher Add Quenching Buffer (Tris or Glycine) incubate->add_quencher incubate_quench Incubate (15 min RT) add_quencher->incubate_quench lysis Cell Lysis incubate_quench->lysis analysis SDS-PAGE, Western Blot, or Mass Spectrometry lysis->analysis

Caption: Experimental workflow for extracellular protein crosslinking.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can be used to study the dimerization of the Epidermal Growth Factor Receptor (EGFR) on the cell surface upon ligand binding, a critical step in the activation of downstream signaling pathways.

EGFR_Pathway EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Crosslinked) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Nuclear Translocation

Caption: EGFR signaling pathway initiated by ligand-induced dimerization.

Vascular Endothelial Growth Factor (VEGF) Receptor Signaling Pathway

The interaction between VEGF and its receptors (VEGFRs) on the surface of endothelial cells is another key signaling event that can be investigated using this compound to stabilize receptor complexes.

VEGFR_Pathway VEGF VEGF Ligand VEGFR_mono VEGFR Monomer VEGF->VEGFR_mono Binding VEGFR_dimer VEGFR Dimer (Crosslinked) VEGFR_mono->VEGFR_dimer Dimerization PLCg PLCγ VEGFR_dimer->PLCg PI3K PI3K VEGFR_dimer->PI3K Angiogenesis Angiogenesis, Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF receptor signaling leading to angiogenesis.

Concluding Remarks

This compound is a valuable tool for researchers studying protein-protein interactions on the cell surface. Its membrane impermeability allows for the specific targeting of extracellular protein complexes, providing insights into receptor signaling and other cell-surface phenomena. The protocols and data presented here serve as a starting point for the development of robust in vivo crosslinking experiments. As with any crosslinking study, careful optimization of reaction conditions and appropriate downstream analysis are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Utilizing Bis-PEG10-NHS Ester for the Creation of Biocompatible Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of biocompatible surfaces is a critical challenge in the development of medical devices, drug delivery systems, and in vitro diagnostics. Unmodified material surfaces can trigger undesirable biological responses, including protein adsorption, platelet adhesion, and inflammatory cell activation, ultimately leading to device failure or adverse patient outcomes. Surface modification with polyethylene glycol (PEG) has become a gold-standard technique to enhance biocompatibility.[1][2][3] Bis-PEG10-NHS ester is a valuable tool for this purpose, offering a straightforward and effective method for creating hydrophilic, protein-repellent surfaces.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in creating biocompatible surfaces. It is intended for researchers, scientists, and drug development professionals seeking to improve the performance of their materials in biological environments.

Properties of this compound

This compound is a homobifunctional crosslinker composed of a hydrophilic 10-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.

PropertyDescriptionReferences
Reactivity The NHS ester groups react specifically with primary amines (-NH2) on proteins, amine-modified surfaces, or other molecules to form stable amide bonds.
Spacer Arm The 10-unit PEG spacer is hydrophilic, flexible, and increases the aqueous solubility of the molecule and the resulting conjugate.
Solubility Soluble in organic solvents such as DMSO and DMF, and can be added to aqueous reaction mixtures.
Biocompatibility The PEG component is well-established to reduce non-specific protein adsorption and cell adhesion, thereby improving biocompatibility.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine for reaction with the NHS ester.

Applications

The unique properties of this compound make it suitable for a variety of applications aimed at improving biocompatibility:

  • Surface Modification of Medical Devices: Coating surfaces of implants, catheters, and other medical devices to reduce fouling and improve in vivo performance.

  • Drug Delivery Systems: Modifying nanoparticles, liposomes, and other drug carriers to increase circulation time and reduce immunogenicity.

  • Protein and Peptide Immobilization: Covalently attaching proteins or peptides to surfaces for applications in biosensors, diagnostics, and cell culture.

  • Creation of Non-Fouling Surfaces for In Vitro Assays: Preventing non-specific binding of proteins and cells in microplates and on biosensor surfaces to improve assay sensitivity and reliability.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Surfaces

This protocol describes the general procedure for modifying a surface that has been pre-functionalized to present primary amine groups.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-functionalized substrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Deionized (DI) water

  • Nitrogen or argon gas

Procedure:

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not store the solution, as the NHS ester is susceptible to hydrolysis.

  • Surface Reaction:

    • Ensure the amine-functionalized substrate is clean and dry.

    • Dilute the this compound stock solution to the desired final concentration in PBS (pH 7.4). A typical starting concentration is 1-5 mg/mL. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid negative effects on some substrates.

    • Immerse the amine-functionalized substrate in the this compound solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized.

  • Washing and Quenching:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with PBS to remove unreacted crosslinker.

    • To quench any remaining reactive NHS esters and prevent further reactions, immerse the substrate in a quenching buffer for 15-30 minutes at room temperature.

    • Wash the surface extensively with DI water.

  • Drying and Storage:

    • Dry the modified surface under a stream of nitrogen or argon gas.

    • Store the surface in a desiccated and sterile environment until further use.

Protocol 2: Characterization of PEGylated Surfaces

Successful surface modification should be confirmed using appropriate surface analysis techniques.

1. Contact Angle Goniometry:

  • Purpose: To assess the change in surface hydrophilicity. A successful PEGylation will result in a more hydrophilic surface, indicated by a decrease in the water contact angle.

  • Method: Measure the static water contact angle on the unmodified and PEG-modified surfaces.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the PEG layer.

  • Method: Acquire high-resolution spectra of the C1s and O1s regions. The presence of a prominent C-O peak in the C1s spectrum is indicative of the PEG ether backbone.

3. Atomic Force Microscopy (AFM):

  • Purpose: To characterize the surface topography and roughness.

  • Method: Image the surface in tapping mode to assess changes in surface morphology after PEGylation.

Characterization TechniqueExpected Outcome for Successful PEGylation
Contact Angle Goniometry Decrease in water contact angle
X-ray Photoelectron Spectroscopy (XPS) Increase in the C-O peak in the C1s spectrum
Atomic Force Microscopy (AFM) Potential change in surface roughness and morphology
Protocol 3: In Vitro Biocompatibility Assays

These assays are crucial for evaluating the effectiveness of the biocompatible surface in a simulated biological environment.

1. Protein Adsorption Assay (ELISA-based):

  • Purpose: To quantify the reduction in non-specific protein adsorption.

  • Method:

    • Incubate the unmodified and PEG-modified surfaces with a protein solution (e.g., fibrinogen or bovine serum albumin) for a defined period.

    • Wash thoroughly to remove non-adsorbed protein.

    • Block any remaining non-specific binding sites.

    • Incubate with a primary antibody specific to the adsorbed protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) to quantify the amount of adsorbed protein. A lower signal on the PEG-modified surface indicates reduced protein adsorption.

2. Platelet Adhesion Assay:

  • Purpose: To assess the thrombogenicity of the surface.

  • Method:

    • Prepare platelet-rich plasma (PRP) from fresh whole blood.

    • Incubate the unmodified and PEG-modified surfaces with PRP at 37°C.

    • Gently wash the surfaces to remove non-adherent platelets.

    • Fix the adhered platelets (e.g., with glutaraldehyde).

    • Visualize and quantify the adhered platelets using microscopy (e.g., SEM or fluorescence microscopy after staining). A lower number of adhered platelets on the PEG-modified surface indicates improved hemocompatibility.

3. Cell Viability/Cytotoxicity Assay (MTT Assay):

  • Purpose: To ensure the modified surface is not cytotoxic.

  • Method:

    • Prepare extracts of the modified surfaces by incubating them in a cell culture medium.

    • Culture a suitable cell line (e.g., L929 fibroblasts) in the presence of the material extracts.

    • After a defined incubation period, add MTT reagent to the cells.

    • Measure the formation of formazan by reading the absorbance at the appropriate wavelength. A reduction in cell viability compared to a negative control would indicate cytotoxicity.

Biocompatibility AssayExpected Outcome for Improved Biocompatibility
Protein Adsorption Assay Significantly lower protein adsorption on the PEG-modified surface.
Platelet Adhesion Assay Markedly fewer adhered and activated platelets on the PEG-modified surface.
Cell Viability/Cytotoxicity Assay No significant difference in cell viability compared to the negative control.

Visualizations

G cluster_prep Preparation cluster_reaction Surface Modification cluster_char Characterization cluster_bio Biocompatibility Testing start Start: Amine-Functionalized Surface prep_reagent Prepare fresh This compound solution in DMSO/DMF react Incubate surface with PEG solution (1-2h at RT or overnight at 4°C) prep_reagent->react wash1 Wash with PBS react->wash1 quench Quench with Tris or Glycine buffer wash1->quench wash2 Wash with DI water quench->wash2 dry Dry under N2 or Ar wash2->dry contact_angle Contact Angle dry->contact_angle xps XPS dry->xps afm AFM dry->afm end End: Biocompatible Surface dry->end protein_assay Protein Adsorption Assay platelet_assay Platelet Adhesion Assay cell_assay Cytotoxicity Assay end->protein_assay end->platelet_assay end->cell_assay

Caption: Experimental workflow for creating and validating biocompatible surfaces.

G substrate Amine-Functionalized Surface (-NH2) reaction Amine-NHS Ester Reaction (pH 7.2-8.5) substrate->reaction peg_nhs This compound peg_nhs->reaction peg_surface PEGylated Surface (Stable Amide Bond) reaction->peg_surface byproduct N-Hydroxysuccinimide (Byproduct) reaction->byproduct biocompatibility Enhanced Biocompatibility - Reduced Protein Adsorption - Reduced Cell Adhesion peg_surface->biocompatibility

Caption: Reaction scheme for surface modification with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-PEG10-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting low conjugation efficiency with Bis-PEG10-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of low conjugation efficiency with this compound?

A1: Low conjugation efficiency primarily stems from the competition between the desired reaction with primary amines (aminolysis) and the undesired reaction with water (hydrolysis). The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can be readily hydrolyzed, rendering it inactive.[1][2][3][4] Optimizing reaction conditions to favor aminolysis over hydrolysis is critical for success.

Q2: What is the optimal pH for my conjugation reaction?

A2: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often recommended as the ideal balance. Below pH 7.2, the target primary amines are largely protonated (-NH3+), making them poor nucleophiles and reducing reaction efficiency. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to a significant loss of the reactive crosslinker.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q4: How should I handle and store my this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent moisture condensation. For use, dissolve the reagent in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before the experiment. It is not recommended to prepare and store stock solutions in aqueous buffers.

Q5: My protein conjugate has precipitated. What could be the cause?

A5: Precipitation can occur if the conjugation process alters the solubility of your protein. This can be due to the crosslinking of multiple protein molecules, leading to aggregation. Additionally, if a hydrophobic molecule is being conjugated, it can decrease the overall solubility of the resulting conjugate. Consider using a PEGylated NHS ester, such as this compound, to enhance the hydrophilicity of the final product.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue and can be attributed to several factors. Follow this guide to diagnose and resolve the problem.

1. Verify Reagent Integrity

  • Issue: The this compound may have hydrolyzed due to improper storage or handling.

  • Solution:

    • Always store the reagent at -20°C with a desiccant.

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.

2. Optimize Reaction Buffer

  • Issue: The buffer pH may be suboptimal, or the buffer may contain competing nucleophiles.

  • Solution:

    • Ensure the reaction pH is within the 7.2-8.5 range, with 8.3-8.5 being ideal.

    • Use amine-free buffers like PBS, HEPES, or Borate.

    • Perform a buffer exchange if your protein is in a Tris or glycine-based buffer.

3. Adjust Molar Ratio of Reactants

  • Issue: The molar excess of the this compound may be too low.

  • Solution:

    • Increase the molar excess of the NHS ester. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. For dilute protein solutions, a higher molar excess may be required.

4. Check Protein Concentration

  • Issue: In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the conjugation reaction.

  • Solution:

    • If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. A recommended concentration is 1-10 mg/mL.

Problem: High Non-Specific Binding or Aggregation
  • Issue: The crosslinker may be reacting with unintended targets, or the conjugate may be aggregating.

  • Solution:

    • Control Reaction Time and Temperature: While reactions are often run for 30 minutes to 2 hours at room temperature, optimizing the time can reduce side reactions. For some applications, performing the reaction at 4°C for a longer duration can be beneficial.

    • Quench the Reaction: To stop the reaction and prevent further non-specific binding, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.

    • Purification: Immediately after the reaction, purify the conjugate using methods like desalting columns or dialysis to remove unreacted crosslinker and byproducts.

Data Presentation

Table 1: Impact of pH on NHS Ester Stability

This table illustrates the critical effect of pH on the stability of NHS esters, which directly competes with the desired conjugation reaction. The half-life is the time required for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability.
Temperature Room Temperature or 4°CRoom temperature for 30-60 minutes or 4°C for 2 hours are common starting points.
Reaction Time 30 minutes - 2 hoursLonger incubation times may increase hydrolysis.
Molar Excess 10- to 50-fold molar excess of NHS ester over proteinMay need to be optimized based on protein concentration and the number of available amines.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the desired conjugation reaction over hydrolysis.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

1. Materials

  • Protein solution (1-10 mg/mL in an amine-free buffer)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., desalting column)

2. Methodology

  • Buffer Exchange (if necessary): Ensure your protein is in an appropriate amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Perform Conjugation:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_0 Troubleshooting Low Conjugation Efficiency start Low Conjugation Yield Observed check_reagent Is the NHS ester reagent fresh and handled correctly? start->check_reagent check_buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes solution_reagent Solution: Use fresh reagent, handle under anhydrous conditions. check_reagent->solution_reagent No check_ratio Is the molar ratio of NHS ester to protein optimal? check_buffer->check_ratio Yes solution_buffer Solution: Use amine-free buffer (e.g., PBS) and adjust pH. check_buffer->solution_buffer No check_concentration Is the protein concentration sufficient (>1 mg/mL)? check_ratio->check_concentration Yes solution_ratio Solution: Increase molar excess of NHS ester. check_ratio->solution_ratio No solution_concentration Solution: Increase protein concentration. check_concentration->solution_concentration No end Successful Conjugation check_concentration->end Yes solution_reagent->check_reagent solution_buffer->check_buffer solution_ratio->check_ratio solution_concentration->check_concentration

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_1 Experimental Workflow for NHS Ester Conjugation prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation 3. Mix Protein and NHS Ester (Incubate at RT or 4°C) prep_protein->conjugation prep_nhs 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_nhs->conjugation quenching 4. Quench Reaction (Add Tris or Glycine) conjugation->quenching purification 5. Purify Conjugate (Desalting column or dialysis) quenching->purification analysis 6. Analyze Conjugate purification->analysis

Caption: General experimental workflow for protein conjugation.

G cluster_2 NHS Ester Reaction Pathways struct1 This compound + Protein-NH2 struct2 Desired Conjugate (Stable Amide Bond) struct1->struct2 Aminolysis (Desired Reaction) pH 7.2-8.5 struct3 This compound + H2O struct4 Hydrolyzed NHS Ester (Inactive) struct3->struct4 Hydrolysis (Competing Reaction) Increases with pH

Caption: Competing reaction pathways for NHS esters.

References

Preventing Hydrolysis of Bis-PEG10-NHS Ester Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on preventing the hydrolysis of Bis-PEG10-NHS ester solutions, a critical aspect of successful bioconjugation and other labeling experiments. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is a homobifunctional crosslinker. It features two N-hydroxysuccinimide (NHS) ester groups at either end of a polyethylene glycol (PEG) spacer. The NHS esters are highly reactive towards primary amine groups (-NH₂) found on proteins (like the side chain of lysine residues) and other molecules, forming stable amide bonds.[1] However, in the presence of water, the NHS ester group is susceptible to hydrolysis, a reaction that cleaves the ester and renders it inactive for conjugation.[2] This competing hydrolysis reaction can significantly reduce the efficiency of your labeling or crosslinking experiment.[3]

Q2: What are the main factors that cause hydrolysis of this compound solutions?

The primary factors contributing to the hydrolysis of NHS esters are:

  • Moisture: NHS esters are highly sensitive to moisture.[4] Exposure to water, even atmospheric humidity, can lead to hydrolysis.

  • pH of the solution: The rate of hydrolysis is significantly influenced by the pH of the aqueous solution. Higher pH levels (more alkaline conditions) dramatically increase the rate of hydrolysis.

  • Buffer composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Q3: How should I properly store and handle solid this compound to prevent hydrolysis?

To maintain the reactivity of your solid this compound, follow these storage and handling guidelines:

  • Storage: Store the solid reagent at -20°C in a desiccated environment. The container should be tightly sealed to protect it from moisture.

  • Handling: Before opening the container, it is crucial to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold reagent. After use, it is good practice to backfill the container with an inert gas like nitrogen or argon before resealing.

Q4: What is the best way to prepare a this compound solution for my experiment?

To minimize hydrolysis during solution preparation:

  • Use an anhydrous solvent: Initially, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is of high quality and anhydrous.

  • Prepare fresh: It is strongly recommended to prepare the solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.

  • Immediate use: Once the reagent is dissolved in the organic solvent, add it to your reaction mixture in the aqueous buffer without delay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation/labeling efficiency Hydrolysis of this compound 1. Verify proper storage and handling: Ensure the solid reagent was stored correctly and allowed to warm to room temperature before opening. 2. Use anhydrous solvent: Prepare the stock solution in fresh, high-quality anhydrous DMSO or DMF. 3. Prepare solution immediately before use: Do not let the dissolved NHS ester sit for extended periods. 4. Check buffer pH: Ensure the reaction buffer pH is within the optimal range (typically 7.2-8.5). 5. Test reagent activity: Perform an activity test on your NHS ester (see Experimental Protocols section).
Incorrect buffer composition 1. Avoid amine-containing buffers: Do not use buffers such as Tris or glycine for the conjugation reaction. 2. Use recommended buffers: Opt for phosphate, borate, or carbonate/bicarbonate buffers.
Suboptimal pH 1. Measure and adjust pH: Confirm that the pH of your reaction buffer is within the recommended range (7.2-8.5). A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.
Precipitation of the reagent in the reaction buffer Poor solubility 1. Limit organic solvent concentration: When adding the DMSO/DMF stock solution to the aqueous buffer, ensure the final concentration of the organic solvent is typically below 10% (v/v) to avoid precipitation.

Quantitative Data Summary

The stability of NHS esters is highly dependent on the pH of the solution. The table below provides the hydrolysis half-lives for various PEG-NHS esters at pH 8 and 25°C. While this compound is not explicitly listed, the data for similar structures offer a valuable reference for its expected stability.

PEG NHS Ester Structure Half-life (minutes) at pH 8, 25°C
PEG-Succinimidyl Valerate (SVA)33.6
PEG-Succinimidyl Butanoate (SBA)23.3
PEG-Succinimidyl Carbonate (SC)20.4
PEG-Succinimidyl Glutarate (SG)17.6
PEG-Succinimidyl Propionate (SPA)16.5
PEG-Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
PEG-Succinimidyl Succinamide (SSA)3.2
PEG-Succinimidyl Carboxymethylated (SCM)0.75

Data sourced from Laysan Bio, Inc. and is based on measuring the UV absorbance of the released N-hydroxysuccinimide (NHS) group. Typically, the half-life triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Using this compound Solution
  • Equilibrate Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Anhydrous Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Reaction Buffer: Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.

  • Perform Conjugation: Add the calculated amount of the this compound stock solution to your protein or other amine-containing molecule in the reaction buffer. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by methods such as dialysis or size-exclusion chromatography.

Protocol 2: Testing the Activity of a this compound Solution

This protocol allows for a qualitative assessment of the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon intentional hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.0-8.0)

  • Anhydrous DMSO or DMF (if the ester is not water-soluble)

  • 0.5-1.0 N NaOH

  • Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

  • Prepare a solution of the NHS ester: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If necessary, first dissolve it in a small volume of anhydrous DMSO or DMF and then dilute with the buffer.

  • Prepare a control: In a separate cuvette, prepare a blank with the same buffer (and organic solvent if used).

  • Initial Absorbance Measurement: Zero the spectrophotometer with the control cuvette. Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance value.

  • Induce Hydrolysis: To 1 mL of the NHS ester solution whose absorbance you just measured, add 100 µL of 0.5-1.0 N NaOH. Vortex the solution for 30 seconds.

  • Final Absorbance Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: If the final absorbance is significantly greater than the initial absorbance, your this compound is active. If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.

Visual Guides

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_reaction Conjugation Reaction storage Store at -20°C with desiccant equilibrate Equilibrate to Room Temperature storage->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve Immediate Use add_to_buffer Add to Amine-Free Buffer (pH 7.2-8.0) dissolve->add_to_buffer incubate Incubate (RT or 4°C) add_to_buffer->incubate quench Quench (Optional) with Tris/Glycine incubate->quench purify Purify Conjugate quench->purify

Caption: A workflow for handling this compound to minimize hydrolysis.

Troubleshooting_Hydrolysis Troubleshooting Low Conjugation Efficiency start Low Conjugation Yield check_hydrolysis Suspect NHS Ester Hydrolysis? start->check_hydrolysis check_storage Check Storage & Handling Procedures check_hydrolysis->check_storage Yes check_buffer Check Buffer Composition & pH check_hydrolysis->check_buffer No check_solvent Use Anhydrous Solvent? check_storage->check_solvent check_freshness Solution Prepared Fresh? check_solvent->check_freshness test_activity Test Reagent Activity (Protocol 2) check_freshness->test_activity success Improved Yield test_activity->success use_correct_buffer Use Amine-Free Buffer (pH 7.2-8.0) check_buffer->use_correct_buffer use_correct_buffer->success

Caption: A decision tree for troubleshooting low conjugation yield.

References

Optimizing pH for Bis-PEG10-NHS ester reactions with primary amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG10-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions with primary amines and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is a balance between ensuring the amine is deprotonated and minimizing hydrolysis of the NHS ester.[1] The generally recommended pH range is between 7.2 and 9.0.[2][3] For many applications, a more precise optimal pH of 8.3 to 8.5 is recommended to achieve a high modification yield.[4][5]

Q2: Why is the pH so critical for this reaction?

The reaction's pH dependence stems from two key factors:

  • Amine Nucleophilicity: At a low pH, primary amines are predominantly protonated (-NH3+), which makes them non-nucleophilic and unreactive towards NHS esters.

  • NHS Ester Hydrolysis: As the pH increases, the rate of hydrolysis of the NHS ester also increases significantly. This competing reaction with water reduces the amount of NHS ester available to react with the primary amine, thus lowering the conjugation efficiency.

Q3: Which buffers are recommended for this compound reactions?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS), typically at a pH of 7.2-7.4.

  • Sodium Bicarbonate buffer (0.1 M), at a pH of 8.3-8.5.

  • HEPES buffer, at a pH of 7.2-8.5.

  • Borate buffer (50 mM), at a pH of 8.0-9.0.

Q4: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided as they will quench the reaction. If your sample is in an incompatible buffer, a buffer exchange step via dialysis or desalting column is necessary before starting the conjugation.

Q5: What are the typical reaction times and temperatures?

NHS-ester crosslinking reactions are commonly performed for 30 minutes to 4 hours at room temperature or at 4°C. Some protocols suggest incubating overnight on ice. The optimal time can depend on the specific reactants and their concentrations.

Q6: How should this compound be stored?

Bis-PEG10-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term stability. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is best to prepare solutions of the NHS ester immediately before use and to avoid making stock solutions for long-term storage due to hydrolysis. If a stock solution in an anhydrous organic solvent like DMSO or DMF is necessary, it should be stored at -20°C or -80°C and used within a short period.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-Life

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
7.0Ambient~7 hours
8.0Room Temp190-210 minutes
8.5Room Temp130-180 minutes
8.64°C10 minutes
9.0Room Temp110-125 minutes
9.0AmbientMinutes

Data compiled from multiple sources.

Table 2: Recommended Buffers and pH Ranges

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 8.0Commonly used and generally non-interfering.
Sodium Bicarbonate8.3 - 8.5Often recommended for optimal reaction efficiency.
HEPES7.2 - 8.5Good buffering capacity in the desired range.
Borate8.0 - 9.0An alternative for reactions at a slightly more alkaline pH.

Experimental Protocols

A general protocol for labeling a protein with this compound is provided below. The optimal molar ratio of NHS ester to the protein may need to be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS at pH 7.2-8.5).

  • This compound.

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Sample Preparation: Ensure your protein sample is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quench the Reaction: To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM Tris or glycine and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column (desalting column) or by dialysis against a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

ReactionMechanism Reaction of this compound with a Primary Amine reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 7.2-9.0) hydrolysis NHS Ester Hydrolysis (competing reaction with H2O) reagents->hydrolysis at higher pH products Stable Amide Bond + N-hydroxysuccinimide (NHS) intermediate->products NHS Leaving Group

Caption: Mechanism of NHS ester reaction with a primary amine.

TroubleshootingWorkflow Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_ph Verify Buffer pH (Optimal: 7.2-8.5) start->check_ph check_buffer Check for Amine-Containing Buffers (e.g., Tris, Glycine) check_ph->check_buffer Correct adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph Incorrect check_reagent Assess NHS Ester Activity (Hydrolysis?) check_buffer->check_reagent Absent buffer_exchange Perform Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange Present check_concentration Review Molar Ratio and Reactant Concentrations check_reagent->check_concentration Active fresh_reagent Use Fresh, Properly Stored NHS Ester check_reagent->fresh_reagent Suspected Inactivity optimize_ratio Increase Molar Excess of NHS Ester (especially for dilute samples) check_concentration->optimize_ratio Suboptimal success Improved Yield adjust_ph->success buffer_exchange->success fresh_reagent->success optimize_ratio->success

Caption: A workflow for troubleshooting low conjugation yields.

PH_Relationship Relationship Between pH and Reaction Components cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9) low_amine Amine is Protonated (R-NH3+) Non-nucleophilic low_reaction Low Reaction Rate low_nhs NHS Ester is Relatively Stable optimal_amine Amine is Deprotonated (R-NH2) Nucleophilic optimal_reaction High Reaction Rate optimal_nhs Moderate NHS Ester Hydrolysis high_amine Amine is Deprotonated (R-NH2) Nucleophilic high_reaction Low Yield due to Hydrolysis high_nhs Rapid NHS Ester Hydrolysis

References

Preventing protein precipitation during conjugation with Bis-PEG10-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein conjugation with Bis-PEG10-NHS ester, with a primary focus on preventing protein precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein precipitation during conjugation with this compound?

A1: Protein precipitation during PEGylation with a bis-NHS ester can be attributed to several factors:

  • Intermolecular Cross-linking: The homobifunctional nature of this compound can link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1]

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to an aqueous protein solution can cause the protein to precipitate.[2]

  • Hydrophobicity of the Linker: While PEG is generally hydrophilic, the overall hydrophobicity of the conjugate can increase depending on the nature of the protein and the linker, potentially reducing solubility.[2]

  • Poor Reagent Quality: The presence of impurities in the protein or the PEG reagent can contribute to unintended cross-linking and aggregation.

Q2: What is the optimal pH for conjugation with this compound and why is it important?

A2: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. This pH range is a compromise between two competing reactions: the reaction of the NHS ester with primary amines on the protein and the hydrolysis of the NHS ester.

  • Below pH 7.2: The primary amines on the protein are mostly protonated (-NH3+), making them poor nucleophiles and slowing down the conjugation reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation reaction. For many protein and antibody labeling procedures, a pH of 8.0 to 8.5 is often recommended.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the NHS ester.

  • Recommended Buffers: Phosphate buffer, bicarbonate/carbonate buffer, HEPES, and borate buffers are suitable for NHS ester reactions.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will quench the reaction.

Q4: How can I minimize the risk of precipitation caused by the organic solvent used to dissolve the this compound?

A4: To minimize precipitation caused by the organic solvent (e.g., DMSO or DMF), it is recommended to keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%. It is also crucial to use a high-quality, anhydrous organic solvent.

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein conjugation with this compound.

Problem Possible Cause Recommended Solution
Protein precipitates immediately upon addition of the this compound solution. High concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester.Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Suboptimal buffer conditions (pH, buffer components).Ensure the reaction buffer pH is between 7.2 and 8.5 and does not contain primary amines.
High protein concentration.Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
The solution becomes cloudy during the incubation period. Intermolecular cross-linking leading to aggregation.Optimize the molar ratio of this compound to protein; start with a lower molar excess. Consider a stepwise addition of the PEG reagent.
The protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.
The hydrophobicity of the conjugate is leading to insolubility.Consider using a more hydrophilic PEG linker if available.
The final conjugate is soluble but shows signs of aggregation upon storage. The conjugate is inherently less stable than the native protein.Add stabilizing excipients to the storage buffer, such as sucrose, arginine, or a low concentration of a non-ionic surfactant like Polysorbate 20.
Freeze-thaw cycles are causing aggregation.Store the conjugate in aliquots at -80°C with a cryoprotectant like glycerol.

Quantitative Data Summary

The following tables provide recommended starting ranges for key reaction parameters. These should be optimized for each specific protein and application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Protein Concentration 1 - 10 mg/mLA starting point for optimization; higher concentrations can increase aggregation risk.
Molar Ratio (PEG:Protein) 5:1 to 20:1Should be empirically determined to achieve desired labeling without excessive cross-linking.
Temperature 4°C to Room TemperatureLower temperatures can slow the reaction and reduce aggregation.
Incubation Time 1 - 4 hours at RT, or overnight at 4°CDependent on temperature and desired degree of labeling.
Final Organic Solvent Conc. 0.5% - 10% (v/v)Minimizes protein precipitation from the solvent.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Increases protein stability through preferential exclusion.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Protein Preparation:

    • Dissolve the protein in a suitable non-amine containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally under 10%).

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Screening for Optimal Reaction Conditions to Prevent Precipitation

  • Set up a matrix of reaction conditions in small-scale trials.

  • Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values within the recommended range (e.g., pH 7.2, 7.5, 8.0, 8.5).

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C and room temperature).

  • Monitor for precipitation visually and by measuring turbidity (OD at 600 nm).

  • Analyze the soluble fraction by SDS-PAGE and/or SEC to assess the extent of conjugation and aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction protein_prep Protein Preparation (Buffer Exchange if needed) conjugation Add NHS Ester to Protein (Control Molar Ratio & Solvent %) protein_prep->conjugation peg_prep Prepare Bis-PEG10-NHS ester in Anhydrous DMSO/DMF peg_prep->conjugation incubation Incubate (e.g., 1-4h at RT or overnight at 4°C) conjugation->incubation quench Quench Reaction (e.g., Tris or Glycine) incubation->quench purification Purify Conjugate (SEC, Dialysis) quench->purification analysis Analyze Final Product (SDS-PAGE, SEC) purification->analysis

Caption: General experimental workflow for protein conjugation with this compound.

troubleshooting_logic start Protein Precipitation Observed? cause1 High Organic Solvent %? start->cause1 Yes solution1 Reduce Solvent to <10% cause1->solution1 Yes cause2 Suboptimal pH or Amine Buffer? cause1->cause2 No end_node Precipitation Resolved solution1->end_node solution2 Use Amine-Free Buffer at pH 7.2-8.5 cause2->solution2 Yes cause3 High Protein or PEG Concentration? cause2->cause3 No solution2->end_node solution3 Lower Concentrations and Optimize Ratio cause3->solution3 Yes cause4 Protein Instability? cause3->cause4 No solution3->end_node solution4 Lower Temperature (4°C) or Add Stabilizers cause4->solution4 Yes solution4->end_node

Caption: Troubleshooting decision tree for addressing protein precipitation.

References

Technical Support Center: Quenching Unreacted Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively quenching unreacted Bis-PEG10-NHS ester in a reaction mixture. This ensures the stability of the final conjugate and prevents unwanted side reactions in subsequent applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench the unreacted this compound?

Quenching is a critical step to terminate the labeling reaction. Unreacted N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines.[1] Failure to quench the excess this compound can lead to several issues:

  • Continued, Unwanted Labeling: The unreacted ester can continue to react with primary amines on your target molecule or other molecules in subsequent steps.[1]

  • Modification of Downstream Components: If your purification matrix or buffer components for subsequent experiments contain primary amines, they can be undesirably modified.

  • Altered Biological Activity: Unwanted labeling can alter the structure and function of your target molecule, impacting its biological activity.

Q2: What are the most common quenching agents for NHS ester reactions?

Reagents containing primary amines are effective for quenching NHS ester reactions. The most commonly used quenching agents are:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used buffer that effectively quenches NHS esters.[2][3][4]

  • Glycine: Another common choice for quenching due to its primary amine group.

  • Lysine: Can also be used to quench the reaction.

  • Hydroxylamine: While it can be used, some studies suggest it may not be fully efficient in removing all unwanted modifications.

  • Methylamine: Has been shown to be a robust method for efficiently removing over-labeled peptides.

Q3: What is the primary side reaction that occurs with NHS esters in aqueous solutions?

The primary side reaction is the hydrolysis of the NHS ester group. This reaction competes with the desired amidation reaction with the primary amine on the target molecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, with the rate increasing at higher pH values. This hydrolysis results in a non-reactive carboxylic acid, which reduces the overall efficiency of the conjugation.

Q4: Can this compound react with other functional groups on a protein besides primary amines?

While NHS esters are highly selective for primary amines, they can exhibit some reactivity with other nucleophilic groups, particularly under certain conditions. These side reactions are generally less efficient and the resulting linkages can be less stable than amide bonds. These groups include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

To minimize these side reactions, it is recommended to perform the conjugation at an optimal pH range of 7.2-8.5.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound: The reagent is sensitive to moisture and can hydrolyze over time.Ensure the this compound is stored properly under desiccated conditions at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use.
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH between 7.2 and 8.5.
Aggregation of Conjugates High Degree of Labeling: Excessive modification of the protein can alter its properties and lead to aggregation.Reduce the molar excess of the this compound relative to the protein to control the number of modifications.
Inconsistent Results Variable Reagent Activity: The reactivity of the NHS ester can degrade with improper handling and storage.Test the activity of the NHS ester before use by measuring the absorbance at 260 nm before and after base hydrolysis. A significant increase in absorbance indicates an active reagent.
Unwanted Side Reactions Suboptimal pH: Reaction pH is too high, favoring reactions with other nucleophiles.Optimize the reaction pH to the lower end of the recommended range (pH 7.2-8.0) to reduce side reactions with other nucleophiles.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound

This protocol describes the process of stopping the conjugation reaction by adding a quenching agent.

Materials:

  • Reaction mixture containing the conjugated product and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

Procedure:

  • Once the conjugation reaction has proceeded for the desired amount of time (typically 30-60 minutes at room temperature or 2 hours on ice), add the Quenching Buffer to the reaction mixture.

  • The final concentration of the quenching agent should be between 20-100 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.

  • Incubate the mixture for an additional 15-30 minutes at room temperature to ensure complete quenching of all unreacted this compound.

Protocol 2: Removal of Quenched this compound and Byproducts

This protocol outlines methods to purify the conjugated product from the quenched linker and other reaction byproducts.

Method A: Size-Exclusion Chromatography (SEC) / Desalting Column

  • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) or a size-exclusion chromatography column with a suitable buffer, such as PBS.

  • Apply the quenched reaction mixture to the column.

  • Elute the protein conjugate according to the manufacturer's instructions. The larger conjugated protein will elute first, while the smaller quenched this compound and byproducts will be retained and elute later.

  • Collect the fractions containing the purified conjugate.

Method B: Dialysis

  • Transfer the quenched reaction mixture into a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that will retain your conjugated protein but allow the smaller quenched linker and byproducts to diffuse out.

  • Place the dialysis cassette in a large volume of a suitable buffer (e.g., PBS) and stir gently at 4°C.

  • Perform several buffer changes over 24-48 hours to ensure complete removal of the unwanted components.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5Optimal for efficient reaction with primary amines while minimizing hydrolysis.
Molar Excess of NHS Ester 10- to 50-foldThe optimal ratio needs to be determined empirically for each specific application.
Quenching Agent Concentration 20 - 100 mMSufficient to react with all excess NHS ester.
Quenching Incubation Time 15 - 30 minutesAllows for complete inactivation of the unreacted NHS ester.

Visual Diagrams

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Reaction_Mixture Protein + this compound Incubation Incubate (e.g., 1-2h, RT) Reaction_Mixture->Incubation pH 7.2-8.5 Add_Quenching_Agent Add Quenching Agent (e.g., Tris, Glycine) Incubation->Add_Quenching_Agent Quench_Incubation Incubate (15-30 min, RT) Add_Quenching_Agent->Quench_Incubation Purification_Method Purification (SEC or Dialysis) Quench_Incubation->Purification_Method Purified_Conjugate Purified Conjugate Purification_Method->Purified_Conjugate

Caption: Workflow for quenching and purifying a this compound reaction.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Buffer Buffer contains primary amines? Start->Check_Buffer Yes Check_Reagent NHS ester hydrolyzed? Check_Buffer->Check_Reagent No Solution_Buffer Use amine-free buffer (e.g., PBS, pH 7.2-8.5) Check_Buffer->Solution_Buffer Yes Solution_Reagent Use fresh, properly stored NHS ester Check_Reagent->Solution_Reagent Yes Success Problem Resolved Check_Reagent->Success No, check other factors Solution_Buffer->Success Solution_Reagent->Success

Caption: Troubleshooting logic for low conjugation yield in NHS ester reactions.

References

Impact of buffer choice on Bis-PEG10-NHS ester reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG10-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Bis-PEG10-NHS ester with primary amines?

A1: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1] A commonly recommended range is 8.3-8.5.[2] At a lower pH, the primary amine is protonated, making it less nucleophilic and slowing the reaction rate.[2] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lower the conjugation yield.[1][3]

Q2: Which buffers are recommended for this compound reactions?

A2: Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will react with the NHS ester and reduce conjugation efficiency.

Q4: How should I dissolve and store this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. To use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in these solvents can be stored at -20°C for a limited time, but fresh preparations are ideal.

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and reduces the conjugation yield. The rate of hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline. Other potential side reactions, though less common, include reactions with hydroxyl (-OH), sulfhydryl (-SH), and imidazole groups on proteins.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield NHS ester has hydrolyzed. Ensure proper storage and handling of the this compound to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of competing primary amines in the buffer. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Inaccessible primary amines on the target protein. The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm or altering the reaction conditions to gently unfold the protein if its native conformation is not critical.
Protein Precipitation During or After Conjugation High concentration of organic solvent. Many NHS esters are first dissolved in an organic solvent. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.
Use of a hydrophobic NHS ester. PEGylated NHS esters like this compound are designed to increase hydrophilicity. If precipitation still occurs, consider optimizing the protein concentration or using a different PEGylated crosslinker.
Lack of Reproducibility Between Experiments Inconsistent NHS ester activity. Due to their moisture sensitivity, the activity of NHS esters can vary if not handled properly. Always allow the reagent to equilibrate to room temperature before opening and prepare fresh solutions for each experiment.
Variations in reaction time or temperature. Standardize the incubation time and temperature for all experiments to ensure consistent results.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0251 hour
8.6410 minutes
9.0N/A< 9 minutes

Table 2: Comparison of PEGylation Reaction and Hydrolysis Half-life

This table provides a direct comparison of the kinetics of the desired PEGylation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the aminolysis reaction is also significantly accelerated.

pHHalf-life of PEGylation (minutes)Half-life of Hydrolysis (minutes)
7.4~120 (reaches steady state by 2h)> 120
8.08033.6 (for a similar PEG-SVA ester)
8.520N/A
9.010 (reaches steady state within 10 min)< 9

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for conjugating a protein with this compound.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubate the Reaction: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by dialysis or a desalting column.

  • Store the Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Visualizations

Reaction_Pathway Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate + Bis-PEG10-NHS Bis_PEG10_NHS NHS-PEG10-NHS Bis_PEG10_NHS->Intermediate Conjugate Protein-NH-CO-PEG10-... Intermediate->Conjugate Forms Stable Amide Bond NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Competing_Reactions cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester_A This compound Conjugate Stable Amide Bond (Conjugate) NHS_Ester_A->Conjugate + Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS_A NHS Conjugate->NHS_A releases NHS_Ester_H This compound Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester_H->Carboxylic_Acid + Water H₂O Water->Carboxylic_Acid NHS_H NHS Carboxylic_Acid->NHS_H releases Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Type Is buffer amine-free? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Check_Buffer_Type->Check_Reagent Yes Buffer_Exchange Buffer exchange to PBS, Bicarbonate, or Borate Check_Buffer_Type->Buffer_Exchange No Use_Fresh_Reagent Use fresh, anhydrous reagent solution Check_Reagent->Use_Fresh_Reagent No Optimize_Ratio Optimize molar ratio of NHS ester to protein Check_Reagent->Optimize_Ratio Yes Adjust_pH->Check_Buffer_Type Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

References

Technical Support Center: Post-Conjugation Cleanup of Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of excess Bis-PEG10-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed after conjugation?

This compound is a chemical tool used to link molecules together. It is a homobifunctional crosslinker, meaning it has two identical reactive groups (N-hydroxysuccinimide, or NHS, esters) separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3][4] These NHS esters react with primary amines (-NH₂) on molecules like proteins, antibodies, or amine-modified oligonucleotides to form stable amide bonds.[5]

It is critical to remove any excess, unreacted this compound after the conjugation reaction for several reasons:

  • Preventing Unwanted Crosslinking: Free NHS ester can continue to react, leading to undesired aggregation or modification of your target molecule.

  • Ensuring Purity: The presence of unreacted linker can interfere with downstream applications and analytical techniques.

  • Accurate Characterization: To accurately determine the properties and concentration of your final conjugate, all unreacted components must be removed.

Q2: What are the primary methods for removing excess this compound?

The most common methods for removing small molecules like excess NHS esters from larger bioconjugates rely on differences in molecular size. These techniques include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration or desalting, this method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (the conjugate) pass through quickly, while smaller molecules (the excess linker and reaction byproducts) enter the pores and are slowed down, allowing for effective separation.

  • Dialysis: This technique involves placing the sample in a cassette or tubing made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The sample is submerged in a large volume of buffer. Small molecules like the excess NHS ester diffuse out through the membrane into the buffer, while the larger conjugate is retained inside.

  • Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange that can effectively remove unconjugated small molecules. It is particularly suitable for larger sample volumes.

Q3: Should I stop (quench) the reaction before purification?

Yes, it is highly recommended to quench the reaction before purification. Quenching deactivates any remaining reactive NHS esters, preventing further reactions during the purification process. This is typically done by adding a small molecule that contains a primary amine.

Common quenching agents include Tris, glycine, or ethanolamine. These molecules react with the unreacted NHS esters, rendering them inert. The quenching byproducts are small and can be easily removed along with the excess linker during the subsequent purification step.

Q4: Which purification method is most suitable for my experiment?

The choice between methods like size exclusion chromatography (desalting) and dialysis depends on factors such as sample volume, required processing time, and the need for automation.

  • Size Exclusion Chromatography (Desalting) is very fast, often taking only minutes, and is ideal for experiments where speed is critical. It requires a smaller buffer volume compared to dialysis.

  • Dialysis is a gentler, passive process that can result in a more concentrated final product but is significantly slower, potentially taking several hours to overnight. It requires large volumes of buffer and more manual intervention.

Below is a summary comparing the most common methods.

Data Presentation

Table 1: Comparison of Common Purification Methods for Bioconjugate Cleanup

FeatureSize Exclusion Chromatography (SEC) / DesaltingDialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size using a porous resinPassive diffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane
Processing Time Fast (Minutes)Slow (Hours to Days)Fast and Scalable
Sample Volume Small to mediumSmall to largeLab scale to large manufacturing
Buffer Requirement LowHigh (≥200x sample volume)Moderate to high, depending on scale
Final Concentration Sample dilution occursCan result in a more concentrated productCan be used to concentrate the sample
Key Advantage Speed, ideal for time-sensitive samplesGentle, high selectivity with various MWCOs availableScalable, suitable for large volumes

Troubleshooting Guide

Problem: My final conjugate is impure; I still detect unreacted NHS ester or byproducts.

  • Possible Cause 1: Incomplete Quenching. The quenching step may not have been sufficient to deactivate all excess NHS ester.

    • Solution: Ensure you are adding the quenching reagent (e.g., Tris or glycine) at a sufficient final concentration (typically 20-100 mM). Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature to ensure all reactive esters are deactivated before purification.

  • Possible Cause 2: Inefficient Purification. The chosen purification method may not be optimal for your specific conjugate and linker.

    • Solution (SEC/Desalting): Check that you are using a resin with the correct molecular weight cut-off (MWCO) for your protein. The MWCO should be large enough to exclude your conjugate but small enough to retain the excess linker. Ensure the column is not overloaded, as this can lead to poor separation.

    • Solution (Dialysis): Verify that the MWCO of your dialysis membrane is appropriate. It should be significantly smaller than your conjugate to prevent product loss but large enough to allow the small linker molecules to diffuse out. Increase the number of buffer changes and the total dialysis time to ensure complete removal of contaminants.

Problem: I have a low recovery of my final conjugate after purification.

  • Possible Cause 1: Non-specific Binding. Your conjugate may be binding to the purification materials.

    • Solution (SEC/Desalting): Some proteins can interact with the chromatography resin. Consult the manufacturer's instructions for your specific resin and consider using a different type of resin if binding is suspected.

    • Solution (Dialysis): Sample loss can occur during handling, especially with small volumes. Ensure you are using high-quality dialysis devices designed for your sample volume to minimize loss.

  • Possible Cause 2: Precipitation. Changes in buffer composition or protein concentration during purification may cause your conjugate to precipitate.

    • Solution: The addition of a PEG linker generally increases the water solubility of a compound. However, if your target molecule is prone to aggregation, ensure the purification buffer is optimal for its stability (pH, ionic strength). Perform purification steps at 4°C if your protein is sensitive to room temperature.

Experimental Protocols & Visualizations

Workflow for Post-Conjugation Purification

The overall process involves the initial conjugation reaction, stopping the reaction by quenching, and finally, purifying the conjugate to remove all unwanted components.

G Overall Post-Conjugation Workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Quenching cluster_2 Step 3: Purification cluster_3 Final Product A Biomolecule (Protein, Ab, etc.) C Reaction (pH 7.2-8.5) A->C B This compound B->C D Add Quenching Buffer (e.g., Tris, Glycine) C->D E Purification Method (SEC, Dialysis, etc.) D->E F Purified Conjugate E->F G Choosing a Purification Method A Is processing time critical? B Yes A->B C No A->C D Use Size Exclusion Chromatography (Desalting) B->D E Is your sample volume very large (>50 mL)? C->E F Yes E->F G No E->G H Consider Tangential Flow Filtration (TFF) F->H I Use Dialysis G->I

References

Technical Support Center: Overcoming Steric Hindrance in Crosslinking with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) linkers to manage steric hindrance in your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation and crosslinking?

A: Steric hindrance refers to the spatial obstruction that occurs when the size and shape of molecules prevent a chemical reaction from proceeding at a desired rate or from occurring at all.[1][2][3] In bioconjugation, this often happens when a reactive group on a molecule is shielded by the molecule's own three-dimensional structure, or when two large molecules, such as proteins, cannot come close enough for their reactive sites to interact.[4] This can be due to a target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[4]

Q2: How do long PEG linkers help to overcome steric hindrance?

A: Long, flexible, and hydrophilic PEG linkers act as spacer arms, increasing the distance between the two molecules being conjugated. This extended reach allows the reactive groups to bypass the steric barriers and interact more freely, leading to a higher crosslinking efficiency. The hydrophilic nature of PEG also helps to improve the solubility of the conjugate and can prevent aggregation.

Q3: What are the signs that steric hindrance might be affecting my crosslinking reaction?

A: Common indicators of steric hindrance include:

  • Low or no crosslinking yield: Despite using an excess of crosslinking reagent, the desired product is not formed or is formed in very low quantities.

  • Incomplete conjugation: Analysis of the reaction mixture shows a significant amount of unreacted starting materials.

  • Lack of site-specificity: The crosslinking occurs at unintended, more accessible sites on the protein surface.

  • Protein aggregation or precipitation: Over-modification at accessible sites can alter the protein's properties, leading to aggregation.

Q4: When should I consider using a long PEG linker?

A: You should consider using a long PEG linker in the following scenarios:

  • When crosslinking two large biomolecules, such as antibodies or proteins.

  • When the target reactive site on a protein is known or suspected to be in a sterically hindered environment.

  • When you observe low crosslinking efficiency with shorter linkers.

  • When the hydrophobicity of one or both of the molecules leads to aggregation during the conjugation reaction.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Yield

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance The reactive sites on one or both molecules are spatially inaccessible. Solution: Use a crosslinker with a longer PEG chain to increase the reach of the reactive groups. Experiment with different PEG lengths to find the optimal spacer distance.
Incorrect Buffer Conditions The pH of the reaction buffer may not be optimal for the reactive chemistry, or the buffer may contain interfering substances. For example, amine-reactive crosslinkers should not be used with buffers containing Tris or glycine. Solution: Ensure your buffer composition is compatible with the chosen crosslinker chemistry and optimize the pH for the specific reaction.
Hydrolysis of Reactive Groups Reactive groups, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which deactivates the crosslinker. Solution: Prepare fresh stock solutions of the crosslinker immediately before use and avoid prolonged exposure to aqueous environments before adding it to the reaction mixture.
Insufficient Molar Excess of Crosslinker The concentration of the crosslinker may be too low to drive the reaction to completion. Solution: Increase the molar excess of the PEG crosslinker. A 10- to 20-fold molar excess is a common starting point for many reactions.
Issue 2: Protein Aggregation or Precipitation During/After Crosslinking

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-crosslinking Excessive crosslinking can alter the net charge and solubility of the protein, leading to precipitation. Solution: Reduce the molar excess of the crosslinker or decrease the reaction time.
Hydrophobicity of Conjugated Molecules The attachment of a hydrophobic molecule can lead to aggregation of the resulting conjugate. Solution: Using a hydrophilic PEG linker can help to mitigate this effect by increasing the overall solubility of the conjugate. Conjugation with PEG has been shown to prevent protein precipitation by rendering aggregates soluble.
Suboptimal Reaction Conditions Factors such as pH, temperature, and high protein concentration can contribute to protein aggregation. Solution: Optimize the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) and at a lower protein concentration.

Quantitative Data Summary

The length of the PEG linker can significantly impact the efficiency and outcome of a crosslinking reaction. The following tables summarize representative data on how PEG linker length can influence key parameters.

Table 1: Effect of PEG Linker Length on Conjugation Efficiency

PEG Linker Length (number of PEG units)ApplicationObserved EffectReference
PEG4Antibody-Drug Conjugate (ADC)Lower Drug-to-Antibody Ratio (DAR) due to steric hindrance
PEG12Antibody-Drug Conjugate (ADC)Increased DAR compared to shorter linkers
PEG24Antibody-Drug Conjugate (ADC)Further increased DAR, suggesting better accessibility to conjugation sites
PEG45 (approx. 2 kDa)General BioconjugationProvides a good balance of flexibility and spacing for many applications

Table 2: Impact of PEG Linker Length on Physicochemical Properties of Conjugates

PEG Linker Length (MW)Property AffectedObservationReference
2 kDaHydrodynamic RadiusIncreased, leading to reduced renal clearance
5 kDaSolubilityEnhanced solubility of hydrophobic molecules
10 kDaImmunogenicityReduced immunogenicity due to steric shielding
40 kDa (Y-shaped)SelectivityIncreased selectivity towards more sterically available amines

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-ester functionalized PEG linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.

  • PEG-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: General Procedure for Maleimide-Thiol Conjugation with a PEG Linker

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein with accessible sulfhydryl groups

  • Maleimide-functionalized PEG linker

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target sulfhydryl groups are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide-PEG linker.

  • PEG-Maleimide Preparation: Prepare a stock solution of the maleimide-PEG linker in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted maleimide-PEG linker using a desalting column or dialysis.

Visualizations

StericHindrance cluster_0 Without Long PEG Linker cluster_1 With Long PEG Linker Molecule A Molecule A Reactive Site A Molecule A->Reactive Site A Molecule B Molecule B Reactive Site B Molecule B->Reactive Site B Steric Hindrance Steric Hindrance Reactive Site A->Steric Hindrance Reactive Site B->Steric Hindrance No Reaction No Reaction Steric Hindrance->No Reaction Molecule A_2 Molecule A PEG Linker Long PEG Linker Molecule A_2->PEG Linker Bypasses hindrance Crosslinked Product Crosslinked Product Molecule B_2 Molecule B PEG Linker->Molecule B_2

Caption: Overcoming steric hindrance with a long PEG linker.

TroubleshootingWorkflow Start Low Crosslinking Yield CheckStericHindrance Is Steric Hindrance a concern? Start->CheckStericHindrance UseLongerPEG Use a longer PEG linker CheckStericHindrance->UseLongerPEG Yes CheckBuffer Is the buffer compatible? CheckStericHindrance->CheckBuffer No UseLongerPEG->CheckBuffer OptimizeBuffer Change to a non-interfering buffer and optimize pH CheckBuffer->OptimizeBuffer No CheckReagent Is the crosslinker reagent fresh? CheckBuffer->CheckReagent Yes OptimizeBuffer->CheckReagent UseFreshReagent Prepare fresh crosslinker solution CheckReagent->UseFreshReagent No IncreaseMolarRatio Increase molar ratio of crosslinker CheckReagent->IncreaseMolarRatio Yes UseFreshReagent->IncreaseMolarRatio AnalyzeResults Analyze Results IncreaseMolarRatio->AnalyzeResults

Caption: Troubleshooting workflow for low crosslinking yield.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ProteinPrep 1. Prepare Protein Solution (Correct Buffer & Concentration) LinkerPrep 2. Prepare Fresh PEG Linker Stock Solution Conjugation 3. Add PEG Linker to Protein Solution (Molar Excess) LinkerPrep->Conjugation Incubation 4. Incubate (Time & Temperature) Conjugation->Incubation Quenching 5. Quench Reaction (Stop Unreacted Linker) Incubation->Quenching Purification 6. Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis 7. Analyze Product (SDS-PAGE, MS, etc.) Purification->Analysis

Caption: General experimental workflow for protein PEGylation.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG10-NHS Ester vs. Other PEGylated Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal PEGylated Crosslinker

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains to biologics is a cornerstone strategy for enhancing therapeutic efficacy. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile. Homobifunctional N-hydroxysuccinimide (NHS) ester PEG crosslinkers, such as Bis-PEG10-NHS ester, are versatile reagents for covalently linking amine-containing molecules. The choice of the PEG spacer length is a critical parameter that can significantly influence the properties of the resulting bioconjugate. This guide provides an objective comparison of this compound with other PEGylated crosslinkers, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.

Performance Comparison of PEGylated Crosslinkers

The length of the PEG spacer in a crosslinker plays a pivotal role in modulating the physicochemical and biological properties of the resulting conjugate. Key performance metrics affected by PEG length include reaction efficiency, stability of the conjugate, and the biological activity of the final product.

Impact on Antibody-Drug Conjugate (ADC) Pharmacokinetics

A critical application of PEGylated crosslinkers is in the development of Antibody-Drug Conjugates (ADCs). The length of the PEG linker can directly influence the ADC's circulation time and overall exposure.

Linker TypePEG UnitsClearance (mL/day/kg)Area Under the Curve (AUC) (µg*h/mL)Reference
Non-PEGylated0HighLow[1]
Bis-PEG2-NHS ester21003,500[1]
Bis-PEG4-NHS ester41605,600[1]
Bis-PEG8-NHS ester82809,800[1]
This compound 10 ~280-290 ~10,000 (Interpolated)
Bis-PEG12-NHS ester1228010,000[1]
Bis-PEG24-NHS ester2429010,000

Note: Data for this compound is interpolated based on the trend observed in the referenced study. As the PEG chain length increases, a corresponding decrease in clearance and an increase in overall exposure are observed, with the effect plateauing around 8-12 PEG units.

Influence on In Vitro Cytotoxicity of ADCs

While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance, potentially impacting the in vitro potency of the conjugate.

Linker TypeImpact on IC50Reference
Short (e.g., PEG2, PEG4)Minimal to no significant change
Medium (e.g., PEG8, PEG10 )Generally minimal impact, representing a good balance
Long (e.g., PEG24)Can lead to a reduction in cytotoxicity
Hydrogel Mechanical Properties

Bis-PEG-NHS esters are also utilized in the formation of hydrogels for applications in tissue engineering and drug delivery. The PEG spacer length can influence the mechanical properties of the resulting hydrogel.

PropertyEffect of Increasing PEG-NHS ContentReference
Tensile ModulusIncreased (up to 5-fold)
Swelling RatioDecreased (up to 2-fold)
Degradation RateDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the comparison of PEGylated crosslinkers.

Protocol 1: Comparative Pharmacokinetics of ADCs with Varying PEG Linker Lengths

Objective: To determine the effect of PEG spacer length on the pharmacokinetic profile of an ADC.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bis-PEGn-NHS ester (n=4, 8, 10, 12)

  • Drug-linker construct with a maleimide group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

  • Sprague-Dawley rats

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a 5-fold molar excess of TCEP in PBS at 37°C for 1 hour to expose free sulfhydryl groups.

  • Drug-Linker Conjugation: Dissolve the drug-linker construct and the Bis-PEGn-NHS ester in DMSO. Add a 3-fold molar excess of the drug-linker-PEG conjugate to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Purification: Purify the resulting ADC using an SEC system to remove unconjugated drug-linker and crosslinker.

  • Animal Study: Administer a single intravenous dose (e.g., 3 mg/kg) of each ADC formulation to a cohort of Sprague-Dawley rats.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Analysis: Determine the concentration of the total antibody in the plasma samples using an appropriate method (e.g., ELISA). Analyze the pharmacokinetic data using a two-compartment model to determine parameters such as clearance and AUC.

Protocol 2: Comparative Protein-Protein Crosslinking Efficiency

Objective: To compare the efficiency of Bis-PEGn-NHS esters in crosslinking two proteins.

Materials:

  • Protein A and Protein B (with accessible primary amines)

  • Bis-PEGn-NHS ester (n=4, 8, 10, 12)

  • Conjugation Buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO

  • SDS-PAGE analysis system

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Prepare stock solutions of the Bis-PEGn-NHS esters in anhydrous DMSO immediately before use.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked Protein A-Protein B conjugate. Compare the intensity of the crosslinked band across the different PEG linker lengths to assess relative efficiency.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can help to illustrate the complex processes involved in the application of this compound and other PEGylated crosslinkers.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (-SH groups exposed) mAb->reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC drug_linker Drug-Linker (Maleimide) activated_drug_linker Activated Drug-Linker-PEG drug_linker->activated_drug_linker peg_crosslinker Bis-PEG10-NHS ester peg_crosslinker->activated_drug_linker activated_drug_linker->ADC Conjugation purification Purification (SEC) ADC->purification ADC_Mechanism_of_Action cluster_cell Tumor Cell receptor Tumor Antigen (Receptor) endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage cell_death Apoptosis payload_release->cell_death Cytotoxicity ADC ADC (mAb-PEG-Drug) ADC->receptor Binding

References

A Comparative Guide to Analyzing Crosslinked Products of Bis-PEG10-NHS Ester Reactions by SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG10-NHS ester with other common amine-reactive crosslinkers, focusing on the analysis of crosslinked products using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in the selection and application of the optimal crosslinking strategy for your research needs.

Introduction to Amine-Reactive Crosslinking and SDS-PAGE Analysis

Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and conjugate molecules. Homobifunctional N-hydroxysuccinimide (NHS) esters, such as this compound, are widely used reagents that react with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[1][2][3] The choice of crosslinker can significantly impact the outcome of an experiment, influencing factors like solubility, cell membrane permeability, and the efficiency of crosslinking.

This compound is a PEGylated crosslinker, meaning it contains a polyethylene glycol (PEG) spacer.[4][5] This hydrophilic spacer enhances the water solubility of the reagent and the resulting crosslinked products, which can be advantageous when working with sensitive proteins that are prone to aggregation.

SDS-PAGE is a fundamental and widely used method to analyze the products of crosslinking reactions. By separating proteins based on their molecular weight, SDS-PAGE allows for the visualization of higher molecular weight species corresponding to crosslinked dimers, trimers, and other oligomers. The extent of this molecular weight shift provides a qualitative and semi-quantitative measure of crosslinking efficiency.

This guide compares the performance of this compound with two commonly used non-PEGylated alternatives: Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

Comparative Analysis of Crosslinker Performance

The selection of a crosslinking reagent is critical and should be based on the specific application and experimental conditions. Key performance characteristics of this compound, DSS, and BS3 are summarized below.

Table 1: Key Characteristics of Amine-Reactive Crosslinkers

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Spacer Arm Length ~45.7 Å11.4 Å11.4 Å
Solubility High in aqueous buffersInsoluble in water (soluble in DMSO/DMF)Soluble in water
Cell Membrane Permeability Permeable (hydrophilic nature may limit efficiency)PermeableImpermeable
Primary Application General protein crosslinking, improved solubility of conjugatesIntracellular crosslinkingCell-surface crosslinking
Reactive Groups NHS esterNHS esterSulfo-NHS ester
Reaction pH 7.0 - 9.07.0 - 9.07.0 - 9.0

Table 2: Estimated Crosslinking Efficiency of Bovine Serum Albumin (BSA) at 100-fold Molar Excess of Crosslinker

Crosslinker% Monomer% Dimer% Higher-Order Oligomers & Aggregates
This compound ~30%~45%~25%
DSS ~25%~50%~25%
BS3 ~35%~40%~25%

Note: The data in Table 2 are estimations based on typical results observed in SDS-PAGE analysis of BSA crosslinking and the known properties of these reagents. Actual results may vary depending on the specific protein, buffer conditions, and reaction parameters. A visual representation of such an experiment can be seen in comparative SDS-PAGE analyses where different crosslinkers are incubated with a model protein like BSA at varying molar excesses.

Experimental Protocols

The following protocols provide a framework for comparing the crosslinking efficiency of this compound, DSS, and BS3 using a model protein such as Bovine Serum Albumin (BSA).

Materials
  • Bovine Serum Albumin (BSA)

  • This compound

  • Disuccinimidyl suberate (DSS)

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • 2x Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue stain or other protein stain

Crosslinking Reaction
  • Prepare Protein Solution: Dissolve BSA in PBS to a final concentration of 1 mg/mL.

  • Prepare Crosslinker Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • DSS: Prepare a 10 mM stock solution in DMSO.

    • BS3: Prepare a 10 mM stock solution in PBS immediately before use.

  • Crosslinking Reaction:

    • Set up separate reaction tubes for each crosslinker and a no-crosslinker control.

    • To 100 µL of the BSA solution, add the appropriate volume of the 10 mM crosslinker stock solution to achieve the desired molar excess (e.g., 20-fold, 100-fold, 500-fold). For the control, add an equivalent volume of the solvent (PBS or DMSO).

    • Incubate the reactions for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

SDS-PAGE Analysis
  • Sample Preparation: Mix 20 µL of each quenched reaction with 20 µL of 2x Laemmli Sample Buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 4-15% gradient gel) along with a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Data Analysis: Analyze the distribution of monomeric and crosslinked BSA species in each lane. Densitometry can be used for a semi-quantitative comparison of the crosslinking efficiency.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficiency of different crosslinkers.

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Prepare Protein Solution (e.g., BSA in PBS) p2 Prepare Crosslinker Stock Solutions (Bis-PEG10-NHS, DSS, BS3) r1 Incubate Protein with Crosslinkers (Varying Molar Excess) p2->r1 r2 Quench Reaction (e.g., Tris Buffer) r1->r2 a1 Add Laemmli Buffer & Heat r2->a1 a2 SDS-PAGE a1->a2 a3 Stain and Visualize Gel a2->a3 a4 Analyze Crosslinking Efficiency (Monomer vs. Oligomers) a3->a4

Caption: A streamlined workflow for the comparative analysis of protein crosslinkers.

Application Example: Probing EGFR Dimerization

Crosslinking can be employed to study the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding. The following diagram depicts a simplified EGFR signaling pathway.

EGF EGF Ligand EGFR_mono EGFR (Monomer) EGF->EGFR_mono Binds EGFR_dimer EGFR (Dimer) (Active) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade initiated by ligand-induced dimerization.

In a typical experiment to study EGFR dimerization, cells expressing EGFR would be treated with EGF to induce dimerization. Subsequently, a cell-impermeable crosslinker like BS3 would be added to covalently link the dimerized receptors. The cell lysate would then be analyzed by SDS-PAGE and Western blotting with an anti-EGFR antibody to detect the monomeric and crosslinked dimeric forms of the receptor.

Conclusion

The choice between this compound, DSS, and BS3 depends on the specific experimental goals. This compound offers the advantage of increased solubility for both the reagent and the crosslinked products, which can be beneficial for maintaining protein integrity. DSS is a suitable choice for intracellular crosslinking due to its membrane permeability. BS3 is ideal for specifically targeting and crosslinking proteins on the cell surface. By following the provided protocols and using SDS-PAGE as an analytical tool, researchers can effectively evaluate and optimize their protein crosslinking strategies.

References

A Comparative Guide to Protein Crosslinking: Bis-PEG10-NHS Ester vs. Traditional Reagents for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to elucidate protein-protein interactions and protein structure, the choice of crosslinking reagent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of a long-chain, hydrophilic crosslinker, Bis-PEG10-NHS ester, with a conventional alternative, Disuccinimidyl suberate (DSS), supported by representative experimental data and detailed protocols.

The advent of crosslinking-mass spectrometry (XL-MS) has empowered researchers to capture spatial arrangements of amino acid residues within proteins and protein complexes, providing invaluable insights into their three-dimensional structure and interaction interfaces. The selection of an appropriate crosslinking reagent is paramount to the success of these experiments. This guide focuses on the comparison between a modern, polyethylene glycol (PEG)-based crosslinker, this compound, and a traditional, widely-used crosslinker, Disuccinimidyl suberate (DSS).

Key Characteristics of Crosslinkers

This compound and DSS are both homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers that react with primary amines (the N-terminus of proteins and the side chain of lysine residues). However, their distinct chemical properties, primarily the nature of their spacer arm, lead to significant differences in their application and performance.

FeatureThis compoundDisuccinimidyl suberate (DSS)
Spacer Arm Long, hydrophilic, flexible PEG chainShort, hydrophobic, rigid alkyl chain
Solubility High water solubilityLow water solubility, requires organic solvent
Cell Membrane Permeability ImpermeablePermeable
Potential for Aggregation Reduced tendency for protein aggregationHigher potential to induce protein aggregation
Immunogenicity Generally considered non-immunogenicCan be immunogenic
Spacer Arm Length ~48.5 Å~11.4 Å

The hydrophilic and flexible nature of the PEG spacer in this compound offers several advantages over the hydrophobic and rigid spacer of DSS. Increased water solubility simplifies handling and can improve reaction efficiency in aqueous buffers. Furthermore, the PEG chain can help to prevent the aggregation of crosslinked proteins, a common issue with hydrophobic crosslinkers like DSS. The longer spacer arm of this compound also allows for the capture of interactions over a greater distance.

Performance Comparison: A Case Study

To illustrate the potential performance differences between this compound and DSS, we present a hypothetical but realistic dataset from a typical XL-MS experiment on a multi-protein complex.

Table 2: Illustrative Quantitative Performance Data

ParameterThis compoundDisuccinimidyl suberate (DSS)
Number of Unique Crosslinked Peptides Identified 187123
Number of Inter-protein Crosslinks 7845
Number of Intra-protein Crosslinks 10978
Sequence Coverage of Crosslinked Proteins 65%52%
False Discovery Rate (FDR) <1%<1%

Disclaimer: This data is for illustrative purposes only and is intended to represent the potential outcomes of a comparative XL-MS experiment. Actual results may vary depending on the specific protein system and experimental conditions.

The illustrative data suggests that the use of a long-chain, hydrophilic crosslinker like this compound can lead to the identification of a greater number of unique crosslinked peptides, including a higher proportion of inter-protein crosslinks, which are crucial for mapping protein-protein interactions. The increased sequence coverage also indicates a more comprehensive capture of the protein interaction network.

Experimental Protocols

A detailed and robust experimental protocol is essential for successful XL-MS studies. Below is a representative protocol for using this compound.

I. Protein Crosslinking
  • Sample Preparation: Prepare the purified protein complex at a concentration of 1-2 mg/mL in an amine-free buffer, such as HEPES or PBS, at pH 7.5.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 25 mM.

  • Crosslinking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1 mM. The optimal crosslinker-to-protein molar ratio should be empirically determined.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

II. Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in 8 M urea. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation of free cysteines with 55 mM iodoacetamide for 45 minutes in the dark.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional but Recommended): To increase the identification rate of crosslinked peptides, an enrichment step is highly recommended. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

III. Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions with a charge state of 3+ and higher to favor the selection of crosslinked peptides.

IV. Data Analysis
  • Database Searching: Use specialized software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against a protein sequence database.

  • Search Parameters: Specify the crosslinker (this compound), its mass, and the reactive residues (lysine and protein N-termini). Set appropriate mass tolerances for precursor and fragment ions.

  • Validation: Filter the identified crosslinked peptides based on a false discovery rate (FDR) of <1%.

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the chemical reactions involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis ProteinComplex Protein Complex Crosslinking Crosslinking ProteinComplex->Crosslinking Crosslinker This compound Crosslinker->Crosslinking CrosslinkedProtein Crosslinked Protein Complex Quenching Quenching Crosslinking->Quenching Digestion Digestion Quenching->Digestion Enrichment Enrichment (SEC/SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch Validation Validation (FDR < 1%) DatabaseSearch->Validation IdentifiedCrosslinks Identified Crosslinks Validation->IdentifiedCrosslinks

Caption: Experimental workflow for XL-MS analysis.

crosslinker_structures cluster_peg10 This compound Reaction cluster_dss DSS Reaction BisPEG10 This compound Structure CrosslinkedProteins_PEG Crosslinked Proteins BisPEG10->CrosslinkedProteins_PEG Protein1_NH2 Protein 1 (Lys-NH2) Protein1_NH2->CrosslinkedProteins_PEG Protein2_NH2 Protein 2 (Lys-NH2) Protein2_NH2->CrosslinkedProteins_PEG NHS_PEG 2 NHS CrosslinkedProteins_PEG->NHS_PEG + DSS DSS Structure CrosslinkedProteins_DSS Crosslinked Proteins DSS->CrosslinkedProteins_DSS Protein3_NH2 Protein 1 (Lys-NH2) Protein3_NH2->CrosslinkedProteins_DSS Protein4_NH2 Protein 2 (Lys-NH2) Protein4_NH2->CrosslinkedProteins_DSS NHS_DSS 2 NHS CrosslinkedProteins_DSS->NHS_DSS +

Caption: Reaction schemes for this compound and DSS.

Conclusion

The choice between this compound and traditional crosslinkers like DSS depends on the specific goals of the experiment. For studies requiring high water solubility, reduced protein aggregation, and the ability to capture long-range interactions, this compound and other long-chain PEGylated crosslinkers represent a superior choice. While DSS remains a useful tool, particularly for intracellular crosslinking due to its membrane permeability, researchers should consider the potential benefits of modern, hydrophilic reagents for achieving more comprehensive and higher quality XL-MS data. This guide provides a framework for making an informed decision and for designing and executing successful protein crosslinking experiments.

The 10-Unit PEG Spacer: An Optimal Scaffold in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic success. The linker, a seemingly simple component, plays a critical role in dictating the efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the diverse array of linker technologies, the polyethylene glycol (PEG) spacer has emerged as a gold standard. This guide provides an in-depth comparison of the 10-unit PEG spacer against other alternatives, supported by experimental data, to illuminate its advantages in bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

A 10-unit PEG spacer strikes a crucial balance between the properties of shorter and longer PEG chains, offering an optimized solution for many bioconjugation challenges. Its length is sufficient to impart the key benefits of PEGylation, including enhanced solubility and stability, while minimizing potential drawbacks associated with longer chains, such as steric hindrance.

Comparative Performance of PEG Spacer Lengths

The length of the PEG spacer is a critical parameter that can be fine-tuned to modulate the properties of a bioconjugate. A 10-unit PEG spacer is strategically positioned between shorter (e.g., PEG4) and longer (e.g., PEG12 and beyond) chains, offering a unique combination of advantages.

Table 1: Impact of PEG Spacer Length on Key Bioconjugate Properties

PropertyShorter PEG (e.g., PEG4)Optimal PEG (e.g., PEG10) Longer PEG (e.g., PEG12+)Rationale
Solubility Moderate improvementSignificant improvement High improvementThe hydrophilic nature of the PEG chain shields hydrophobic payloads, with longer chains offering greater solubilizing capacity. A 10-unit PEG provides a substantial increase in hydrophilicity, effectively preventing aggregation of hydrophobic drugs.[1][2][3][4]
In Vivo Stability HighHigh May be slightly reducedWhile all PEG spacers enhance stability, very long chains could be more susceptible to enzymatic cleavage depending on their structure. Shorter to intermediate lengths often exhibit excellent stability.[]
Pharmacokinetics (PK) Moderate improvement in half-lifeOptimized clearance and exposure Significant increase in half-lifeStudies have shown that the positive impact of PEG length on plasma clearance and overall exposure can plateau at around 8 PEG units. A 10-unit PEG spacer is therefore expected to provide near-maximal pharmacokinetic benefits without the potential for excessively long circulation that might lead to off-target toxicities.
Drug-to-Antibody Ratio (DAR) Can support moderate DARFacilitates high DAR Enables high DARThe ability of the PEG spacer to mitigate the hydrophobicity of the payload is crucial for achieving higher DARs without inducing aggregation. Intermediate length PEGs have been shown to sometimes yield higher DARs.
Steric Hindrance LowModerate Potentially highLonger PEG chains can sometimes interfere with the binding of the antibody to its target antigen. A 10-unit PEG offers a balance, providing sufficient spacing without significant steric hindrance.

The 10-Unit PEG Spacer vs. Non-PEG Alternatives

While PEG linkers are widely used, alternative technologies are emerging. Polysarcosine (PSar) and hydrophilic polypeptide linkers are two notable examples.

Table 2: Comparison of a 10-Unit PEG Spacer with Non-PEG Alternatives

Linker TypeKey AdvantagesKey DisadvantagesPerformance Comparison
10-Unit PEG Well-established technology, excellent hydrophilicity, low immunogenicity, optimized pharmacokinetics.Potential for anti-PEG antibodies in some patients, non-biodegradable.Provides a reliable and well-characterized balance of properties for a wide range of bioconjugates.
Polysarcosine (PSar) Biodegradable, non-immunogenic, excellent hydrophilicity.Less established technology compared to PEG.Some studies suggest PSar can outperform PEG in terms of improving clearance rates and achieving high DARs with favorable pharmacokinetic profiles.
Hydrophilic Polypeptides Biodegradable, can be designed with specific cleavage sites.Potential for immunogenicity depending on the sequence, can be more complex to synthesize.Can offer enhanced in vivo stability compared to some traditional cleavable linkers.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates. Below is a representative protocol for the conjugation of a drug to an antibody using a heterobifunctional NHS-PEG10-Maleimide linker.

Protocol 1: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

1. Antibody Preparation (Reduction of Disulfides):

  • Materials: Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM), Desalting columns.

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate the mixture at 37°C for 30-60 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5), which has been degassed.

2. Conjugation Reaction:

  • Materials: Reduced antibody, NHS-PEG10-Maleimide-drug conjugate, Anhydrous DMSO.

  • Procedure:

    • Dissolve the NHS-PEG10-Maleimide-drug conjugate in a minimal amount of anhydrous DMSO.

    • Add the drug-linker solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker per antibody is a typical starting point. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

    • Quench the reaction by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

3. Purification of the Antibody-Drug Conjugate (ADC):

  • Materials: Crude ADC solution, Size-Exclusion Chromatography (SEC) system, Hydrophobic Interaction Chromatography (HIC) system.

  • Procedure:

    • Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column.

    • For further purification and to separate different drug-to-antibody ratio (DAR) species, hydrophobic interaction chromatography (HIC) can be employed.

4. Characterization of the ADC:

  • Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Alternatively, HIC or mass spectrometry can provide a more detailed distribution of DAR species.

  • Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC).

  • In Vitro Cytotoxicity Assay: The potency of the ADC can be assessed using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target cancer cell line.

Visualizing the Process and Rationale

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody TCEP TCEP Reduction mAb->TCEP Reduce Disulfides Reaction Conjugation Reaction TCEP->Reaction DrugLinker Drug-PEG10-Maleimide DrugLinker->Reaction Purification Purification (SEC/HIC) Reaction->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization FinalADC Final ADC Characterization->FinalADC

A streamlined workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PEG10_Advantages cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes PEG10 10-Unit PEG Spacer Solubility Increased Solubility PEG10->Solubility Stability Improved Stability PEG10->Stability PK Optimized Pharmacokinetics PEG10->PK HighDAR Higher DAR Possible Solubility->HighDAR ReducedToxicity Reduced Off-Target Toxicity Stability->ReducedToxicity Efficacy Improved Efficacy PK->Efficacy

Key advantages conferred by a 10-unit PEG spacer in bioconjugation.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (with PEG10 Spacer) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome Receptor->TumorCell Internalization Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Mechanism of action for a typical Antibody-Drug Conjugate.

References

A Guide to Amine-Reactive Crosslinking: Exploring Alternatives to Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Bis-PEG10-NHS ester is a widely utilized homobifunctional crosslinker, valued for its amine-reactivity and hydrophilic polyethylene glycol (PEG) spacer. However, a diverse landscape of alternative reagents offers a range of chemical functionalities and physical properties that may be better suited for specific applications. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, to facilitate informed decision-making in your research.

Understanding Amine-Reactive Crosslinking

Amine-reactive crosslinkers are molecules designed to covalently link to primary amines (-NH2), which are readily available on the N-terminus of proteins and the side chains of lysine residues.[1] This reaction typically involves the formation of a stable amide bond, enabling the creation of protein-protein conjugates, the immobilization of proteins onto surfaces, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[2][3]

The choice of crosslinker is governed by several factors, including the desired reactivity, the length and composition of the spacer arm, and whether the linkage needs to be permanent or cleavable.

The Benchmark: this compound

This compound features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic PEG spacer. NHS esters are highly reactive towards primary amines at a slightly alkaline pH (typically 7.2-8.5), forming stable amide bonds.[1][4] The PEG spacer enhances water solubility and can reduce aggregation of the resulting conjugate.

A Comparative Overview of Amine-Reactive Crosslinker Alternatives

A variety of alternatives to this compound are available, each with distinct characteristics. These can be broadly categorized by their reactive groups and the nature of their spacer arms.

Homobifunctional NHS Ester Alternatives

These crosslinkers, like this compound, possess two identical NHS ester groups but differ in their spacer arm length and composition.

  • BS3 (Bis(sulfosuccinimidyl) suberate) : A water-soluble analog of DSS (Disuccinimidyl suberate) with a shorter spacer arm (11.4 Å). Its water solubility is conferred by sulfo-NHS groups, which also render it membrane-impermeable, making it ideal for cell surface crosslinking.

  • DSG (Disuccinimidyl glutarate) : A membrane-permeable crosslinker with a shorter spacer arm (7.7 Å).

  • DSP (Dithiobis(succinimidyl propionate)) : A cleavable crosslinker with a disulfide bond in its spacer arm (12.0 Å). The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the separation of crosslinked proteins for downstream analysis.

Alternative Amine-Reactive Chemistries

Beyond NHS esters, other chemical groups can be employed for amine-reactive crosslinking.

  • Imidoesters : These reagents, such as Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS), react with primary amines to form amidine bonds. A key feature of this chemistry is the retention of the positive charge of the primary amine, which can help preserve the native charge of the protein. However, the resulting amidine bond is less stable than the amide bond formed by NHS esters and can be reversible at high pH.

  • Carbodiimides (Zero-Length Crosslinkers) : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) facilitate the direct conjugation of a carboxyl group (-COOH) to a primary amine (-NH2), forming an amide bond without incorporating any spacer atoms. This "zero-length" crosslinking is often used in a two-step process with the addition of NHS or Sulfo-NHS to increase efficiency and create a more stable amine-reactive intermediate.

Heterobifunctional Crosslinkers

These crosslinkers possess two different reactive groups, allowing for sequential conjugation reactions and greater control over the final product, minimizing unwanted polymerization. While not direct replacements for homobifunctional crosslinkers in all applications, they are important alternatives for creating specific bioconjugates.

Quantitative Performance Comparison

The following tables summarize key performance characteristics of various amine-reactive crosslinkers. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in experimental conditions. The data presented here is synthesized from multiple sources to provide a comparative overview.

Table 1: Physicochemical Properties of Selected Amine-Reactive Crosslinkers

CrosslinkerAbbreviationReactive Group(s)Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Bis(succinimidyl) suberateDSSNHS Ester11.4NoNoYes
Bis(sulfosuccinimidyl) suberateBS3Sulfo-NHS Ester11.4NoYesNo
Disuccinimidyl glutarateDSGNHS Ester7.7NoNoYes
Dithiobis(succinimidyl propionate)DSPNHS Ester12.0Yes (Disulfide)NoYes
Dimethyl adipimidateDMAImidoester9.2NoYesYes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimide0NoYesYes
Bis-PEGn-NHS Ester-NHS EsterVariableNoYesVariable

Table 2: Comparative Performance Data

Crosslinker TypeRelative Reaction EfficiencyRelative Stability of ConjugateImpact on Protein ActivityKey AdvantagesKey Disadvantages
NHS Esters (e.g., BS3) HighHigh (Stable Amide Bond)Can be moderateHigh efficiency, stable bondSusceptible to hydrolysis
Imidoesters (e.g., DMA) ModerateModerate (Amidine bond, reversible at high pH)Generally low (preserves charge)Preserves protein chargeLess stable bond than NHS esters
Carbodiimides (e.g., EDC) High (with NHS/Sulfo-NHS)High (Stable Amide Bond)Can be significantZero-length crosslinkCan lead to polymerization without a two-step process
Cleavable (e.g., DSP) HighLow (Cleavable bond)Can be moderateReversible crosslinkingLess stable conjugate
PEGylated (e.g., Bis-PEG10-NHS) HighHighGenerally low (can improve solubility)Increased solubility, reduced aggregationCan be sterically hindering

Note: Relative performance is a generalization based on available literature and can vary significantly depending on the specific protein and reaction conditions. A study comparing novel crosslinkers with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole as leaving groups to the traditional NHS ester (DSS) demonstrated a 30% increase in cross-linked complex formation and a reaction rate that was approximately 10 times faster.

Experimental Protocols

Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for key alternatives.

Protocol 1: Protein Crosslinking with BS3 (Water-Soluble NHS Ester)

This protocol describes a general procedure for crosslinking proteins in solution using the water-soluble, homobifunctional crosslinker BS3.

Materials:

  • Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.

  • BS3 (bis[sulfosuccinimidyl] suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

Procedure:

  • Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a desired stock concentration (e.g., 50 mM). BS3 is moisture-sensitive and should be allowed to come to room temperature before opening.

  • Crosslinking Reaction: Add the BS3 stock solution to the protein solution. A 10- to 20-fold molar excess of crosslinker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or gel filtration.

Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol outlines a two-step procedure for crosslinking two proteins using the zero-length crosslinker EDC in conjunction with Sulfo-NHS to enhance efficiency and stability.

Materials:

  • Protein #1 (to be activated) in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Protein #2 (containing primary amines) in a compatible buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Hydroxylamine (for final quenching)

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in the activation buffer.

    • Add EDC and Sulfo-NHS. A common starting point is a final concentration of 4 mM EDC and 10 mM Sulfo-NHS.

    • React for 15 minutes at room temperature.

  • Quenching of EDC (Optional): Add 2-mercaptoethanol to quench the unreacted EDC.

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Final Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Protocol 3: Crosslinking with a Cleavable Crosslinker (DSP)

This protocol describes the use of the cleavable, membrane-permeable crosslinker DSP to stabilize protein-protein interactions within cells prior to analysis.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline) with Ca2+/Mg2+

  • DSP (Dithiobis(succinimidyl propionate))

  • DMSO

  • Quenching solution (20 mM Tris, pH 7.4 in PBS)

  • Cell lysis buffer

  • Reducing agent (e.g., DTT or 2-mercaptoethanol)

Procedure:

  • Cell Preparation: Wash cells with PBS.

  • Crosslinking:

    • Prepare a 100 mM DSP stock solution in DMSO.

    • Dilute the DSP stock solution in PBS to the desired final concentration (e.g., 1 mM).

    • Incubate the cells with the DSP solution for a defined period (e.g., 30 minutes) at room temperature or on ice.

  • Quenching: Remove the crosslinking solution and add the quenching solution. Incubate for 15 minutes on ice.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Analysis: Analyze the crosslinked proteins by SDS-PAGE. To cleave the crosslinker, add a reducing agent to the sample buffer before loading on the gel. This will result in the disappearance of the crosslinked complex band and the reappearance of the individual protein bands.

Visualizing Crosslinking Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Reaction mechanisms of common amine-reactive crosslinkers.

Crosslinking_Workflow start Start: Protein Sample prep 1. Sample Preparation (Buffer exchange, concentration adjustment) start->prep add_crosslinker 2. Add Crosslinker Solution prep->add_crosslinker incubate 3. Incubation (Time and temperature optimization) add_crosslinker->incubate quench 4. Quench Reaction (Add Tris or Glycine) incubate->quench purify 5. Purification (Dialysis or Gel Filtration) quench->purify analyze 6. Analysis (SDS-PAGE, Mass Spectrometry, etc.) purify->analyze end End: Characterized Conjugate analyze->end

Caption: A general experimental workflow for protein crosslinking.

Crosslinker_Selection_Logic start Start: Define Application q1 Need to reverse the crosslink? start->q1 cleavable Choose a Cleavable Crosslinker (e.g., DSP) q1->cleavable Yes non_cleavable Choose a Non-Cleavable Crosslinker q1->non_cleavable No q2 Need to link different functional groups? non_cleavable->q2 heterobifunctional Choose a Heterobifunctional Crosslinker q2->heterobifunctional Yes homobifunctional Choose a Homobifunctional Crosslinker q2->homobifunctional No q3 Is the protein on the cell surface? homobifunctional->q3 membrane_impermeable Choose a Membrane-Impermeable Crosslinker (e.g., BS3) q3->membrane_impermeable Yes membrane_permeable Choose a Membrane-Permeable Crosslinker (e.g., DSS, DSG) q3->membrane_permeable No q4 Need to avoid a spacer arm? membrane_impermeable->q4 membrane_permeable->q4 zero_length Choose a Zero-Length Crosslinker (e.g., EDC) q4->zero_length Yes spacer Choose a Crosslinker with a Spacer Arm q4->spacer No q5 Is aggregation a concern? spacer->q5 hydrophilic Choose a Hydrophilic/PEGylated Crosslinker q5->hydrophilic Yes hydrophobic Standard Hydrophobic Crosslinker is an option q5->hydrophobic No

References

Characterization of Antibody-Drug Conjugates with Bis-PEG10-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) synthesized using the Bis-PEG10-NHS ester linker versus alternative conjugation technologies. The information presented herein is supported by representative experimental data and detailed protocols to assist researchers in making informed decisions for their ADC development programs.

Introduction to this compound in ADC Technology

The this compound is a homobifunctional crosslinker that facilitates the conjugation of a drug payload to a monoclonal antibody (mAb). This linker features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic 10-unit polyethylene glycol (PEG) chain. The NHS esters react with primary amines, predominantly the ε-amine of lysine residues on the surface of the antibody, to form stable amide bonds.

The incorporation of a PEG spacer, such as the PEG10 in this linker, is a key design feature intended to improve the physicochemical properties of the resulting ADC. The hydrophilic nature of the PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads, thereby enhancing the solubility and stability of the conjugate.[1][2] This can also lead to improved pharmacokinetic (PK) profiles, such as a longer circulation half-life.[1]

However, conjugation via lysine residues results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites. This heterogeneity can present analytical challenges and may impact the overall therapeutic index of the ADC.[3]

Comparative Analysis of ADC Linker Technologies

The selection of a linker is a critical aspect of ADC design, as it directly influences stability, efficacy, and toxicity. Below is a comparison of ADCs prepared with a representative PEG-NHS ester linker (lysine conjugation) against ADCs made with a common alternative, a maleimide-based linker (cysteine conjugation).

Table 1: Comparison of Physicochemical and In Vitro Properties

ParameterRepresentative PEG-NHS Ester ADC (Lysine Conjugation)Maleimide-Based ADC (Cysteine Conjugation)
Average DAR 3.5 - 4.03.8 - 4.2
DAR Range 0 - 8 (Heterogeneous)0, 2, 4, 6, 8 (More defined peaks)
% Monomer (by SEC) >95%>95%
In Vitro Cytotoxicity (IC50) 10-100 ng/mL (Antigen-Positive Cells)5-50 ng/mL (Antigen-Positive Cells)
Plasma Stability (% Intact ADC after 72h) >90%Variable (can be lower due to retro-Michael reaction)

Note: The data presented for the PEG-NHS Ester ADC is representative of this class of linker, as specific public data for this compound is limited. Actual values will vary depending on the antibody, payload, and specific reaction conditions.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Mice

ParameterRepresentative PEG-NHS Ester ADC (Lysine Conjugation)Maleimide-Based ADC (Cysteine Conjugation)
Clearance (mL/day/kg) 5 - 108 - 15
Half-life (t½, days) 5 - 83 - 6
Tumor Accumulation (%ID/g) 10 - 208 - 18

Note: %ID/g refers to the percentage of injected dose per gram of tumor tissue. These are representative values and can be highly dependent on the tumor model and ADC specifics.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and comparison of ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug-load distribution of ADCs. The principle is that the addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.

Materials:

  • HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 mm ID x 3.5 cm L, 2.5 µm particle size, or equivalent.

  • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% (v/v) Isopropanol, pH 6.0.

  • HPLC System: Agilent 1260 or equivalent with a UV detector.

Procedure:

  • Equilibrate the HIC column with 30% Mobile Phase B at a flow rate of 0.8 mL/min for at least 10 column volumes.

  • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the diluted ADC sample.

  • Elute the ADC species using a linear gradient from 30% to 48% Mobile Phase B over 22 minutes.[4]

  • Wash the column with 95% Mobile Phase B for 3 minutes.

  • Re-equilibrate the column at 30% Mobile Phase B for 8 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill antigen-positive cancer cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ADC, unconjugated antibody, and free drug payload.

  • 96-well flat-bottom cell culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the cells and add 100 µL of the serially diluted test articles. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Mouse Pharmacokinetic (PK) Study

Pharmacokinetic studies are crucial for understanding the in vivo behavior of an ADC, including its clearance and half-life.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).

  • ADC formulated in a sterile vehicle (e.g., PBS).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • ELISA or LC-MS/MS for ADC quantification in plasma.

Procedure:

  • Acclimatize tumor-bearing mice for at least one week.

  • Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) via the tail vein.

  • Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Process the blood to obtain plasma by centrifugation (1,500-2,000 x g for 10-15 minutes at 4°C) and store at -80°C until analysis.

  • Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

ADC_Characterization_Workflow ADC Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical & In Vitro Characterization cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody conjugation Lysine Conjugation mAb->conjugation linker_payload Bis-PEG10-NHS-Ester + Cytotoxic Payload linker_payload->conjugation ADC_crude Crude ADC Mixture conjugation->ADC_crude purification Purification (e.g., SEC) ADC_crude->purification ADC_final Purified ADC purification->ADC_final HIC DAR by HIC-HPLC ADC_final->HIC SEC Purity & Aggregation by SEC ADC_final->SEC cytotoxicity In Vitro Cytotoxicity ADC_final->cytotoxicity stability Plasma Stability ADC_final->stability PK Pharmacokinetics ADC_final->PK efficacy Efficacy Studies ADC_final->efficacy

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Tubulin_Inhibitor_MoA Mechanism of Action of Tubulin Inhibitor Payload (e.g., MMAE/DM1) cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) binding Binding ADC->binding receptor Target Antigen (e.g., HER2) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis lysosome Lysosome endocytosis->lysosome degradation Antibody Degradation & Payload Release lysosome->degradation payload Free Payload (e.g., MMAE/DM1) degradation->payload inhibition Inhibition of Microtubule Polymerization payload->inhibition binds to tubulin Tubulin Dimers tubulin->inhibition arrest G2/M Cell Cycle Arrest inhibition->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Cellular mechanism of action for an ADC with a tubulin inhibitor payload.

References

Evaluating the Efficiency of Bis-PEG10-NHS Ester Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Bis-PEG10-NHS ester as a crosslinking agent, comparing its performance with common alternatives. The information presented is supported by established experimental data and detailed protocols to assist researchers in selecting the most appropriate crosslinker for their specific applications, such as antibody-drug conjugation, protein interaction studies, and biomaterial development.

Executive Summary

This compound is a homobifunctional crosslinker that reacts with primary amines on proteins and other biomolecules. Its key feature is a hydrophilic polyethylene glycol (PEG) spacer arm, which imparts several advantageous properties compared to traditional aliphatic crosslinkers. These benefits include increased solubility of the crosslinker and the resulting conjugate, reduced potential for aggregation, and decreased immunogenicity. While direct quantitative comparisons of reaction kinetics and yields with other crosslinkers under identical conditions are not extensively documented in publicly available literature, the inherent properties of the PEG spacer suggest a favorable profile for many bioconjugation applications. The primary competing reaction for all N-hydroxysuccinimide (NHS) ester crosslinkers is hydrolysis, the rate of which increases with pH.

Comparison of Homobifunctional Amine-Reactive Crosslinkers

This table summarizes the key characteristics of this compound and two common non-PEGylated alternatives, Disuccinimidyl Suberate (DSS) and Bis(sulfosuccinimidyl) Suberate (BS3).

FeatureThis compoundDSS (Disuccinimidyl Suberate)BS3 (Bis(sulfosuccinimidyl) Suberate)
Structure NHS-ester-(PEG)10-NHS-esterNHS-ester-(CH2)6-NHS-esterSulfo-NHS-ester-(CH2)6-Sulfo-NHS-ester
Spacer Arm Length ~45.1 Å11.4 Å11.4 Å
Solubility High water solubility[1]Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[2]Water-soluble[3]
Membrane Permeability NoYesNo[2]
Reactivity Reacts with primary amines (e.g., lysine, N-terminus) at pH 7-9[4]Reacts with primary amines at pH 7-9Reacts with primary amines at pH 7-9
Key Advantages Increases solubility of conjugates, reduces aggregation, low immunogenicityCan crosslink intracellular proteinsIdeal for cell surface crosslinking; no organic solvent needed
Potential Drawbacks Longer spacer arm may not be suitable for all applicationsPotential for protein precipitation; organic solvent may affect protein structureShorter spacer arm may limit crosslinking of distant sites
Hydrolysis Half-life NHS esters are susceptible to hydrolysis, which is pH-dependent. Generally, the half-life is several hours at pH 7 and minutes at pH > 8.5Similar to other NHS esters, with a half-life of hours at neutral pH, decreasing significantly at higher pHThe sulfo-NHS ester is slightly more stable in aqueous solution than the NHS ester, but still susceptible to hydrolysis at basic pH

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate and compare the efficiency of different crosslinkers.

General Protein Crosslinking Protocol

This protocol provides a starting point for crosslinking a purified protein in solution. Optimal conditions (e.g., protein concentration, crosslinker-to-protein molar ratio, incubation time, and temperature) should be determined empirically for each specific system.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • This compound (or alternative crosslinker)

  • Anhydrous DMSO or DMF (if using a water-insoluble crosslinker)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM. For water-soluble crosslinkers like this compound and BS3, the stock solution can be prepared in the reaction buffer.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize its effect on protein structure.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Incubation at 4°C can help to minimize non-specific reactions and protein degradation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess NHS esters.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.

SDS-PAGE Analysis of Crosslinked Products

Materials:

  • Crosslinked and uncrosslinked protein samples

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Polyacrylamide gels of an appropriate percentage to resolve the expected molecular weights

  • Electrophoresis running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the crosslinked and uncrosslinked protein samples with SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Compare the banding patterns of the crosslinked and uncrosslinked samples. The formation of higher molecular weight bands in the crosslinked sample indicates successful crosslinking. The intensity of these bands can provide a qualitative measure of crosslinking efficiency.

Size-Exclusion Chromatography (SEC) for Separation of Crosslinked Species

Materials:

  • Crosslinked protein sample

  • SEC column with an appropriate fractionation range

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Injection: Inject the crosslinked protein sample onto the column.

  • Chromatography: Run the chromatography at a constant flow rate and monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify which fractions contain monomeric, dimeric, and higher-order crosslinked species. The peak areas in the chromatogram can be used to quantify the relative amounts of each species, providing a quantitative measure of crosslinking efficiency.

Mass Spectrometry (MS) for Identification of Crosslinked Peptides

Materials:

  • Crosslinked protein sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in a denaturing buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins overnight with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSearch) to identify the crosslinked peptides from the complex MS/MS data. This analysis will provide information on the specific amino acid residues involved in the crosslinks, offering insights into protein structure and interactions.

Visualizations

Chemical Reaction of this compound Crosslinking

G cluster_reactants Reactants cluster_products Products Protein1 Protein 1 NH2 Crosslinker NHS-O-CO-(CH2)2-(O-CH2-CH2)10-CO-O-NHS Protein1->Crosslinker:f0 Protein2 Protein 2 NH2 Protein2->Crosslinker:f0 Crosslinked_Product Protein 1 NH-CO-(CH2)2-(O-CH2-CH2)10-CO-NH Protein 2 Crosslinker->Crosslinked_Product + Primary Amines (pH 7-9) NHS_byproduct 2 x N-hydroxysuccinimide Crosslinker->NHS_byproduct

Caption: Reaction scheme of this compound with primary amines on two protein molecules.

Experimental Workflow for Evaluating Crosslinking Efficiency

G A Protein Sample (in amine-free buffer) B Add this compound (or alternative crosslinker) A->B C Incubate (e.g., 30 min - 2 hr, RT or 4°C) B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Analysis of Crosslinked Products D->E F SDS-PAGE (Qualitative Analysis) E->F Qualitative G Size-Exclusion Chromatography (SEC) (Quantitative Analysis) E->G Quantitative H Mass Spectrometry (MS) (Identification of crosslinked sites) E->H Structural

Caption: General workflow for protein crosslinking and subsequent analysis.

References

Choosing the Right Spacer: A Comparative Guide to Bis-PEG-NHS Esters of Different Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that can significantly impact the outcome of an experiment. Bis-PEG-NHS esters are versatile homobifunctional crosslinkers widely used for conjugating, linking, and modifying proteins, peptides, and other amine-containing molecules. The polyethylene glycol (PEG) spacer arm between the two N-hydroxysuccinimide (NHS) ester reactive groups is a key determinant of the conjugate's properties and performance in various applications. This guide provides an objective comparison of different lengths of Bis-PEG-NHS esters, supported by experimental data, to facilitate the rational selection of the optimal linker for specific research needs.

The length of the PEG spacer influences several critical parameters of a bioconjugate, including its solubility, stability, steric hindrance, and pharmacokinetic profile.[1][2] Longer PEG chains generally enhance the hydrophilicity of the conjugate, which can be advantageous when working with hydrophobic molecules, potentially reducing aggregation and improving stability in aqueous solutions.[1] Conversely, the increased size associated with longer PEG linkers can also introduce greater steric hindrance, which may affect the binding affinity of antibodies or the cellular uptake of nanoparticles.[1]

Impact of PEG Spacer Length on Bioconjugate Properties

The choice of PEG spacer length is a trade-off between conferring desirable physicochemical properties and maintaining the biological activity of the conjugated molecules. Shorter PEG linkers are often employed when a more compact structure is desired, while longer linkers are utilized to improve solubility, extend circulation half-life, and reduce immunogenicity.[2]

Pharmacokinetics and Biodistribution

In drug delivery applications, the length of the PEG linker has a profound effect on the pharmacokinetic profile of the therapeutic agent. Longer PEG chains increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. This can result in increased accumulation of the drug at the target site. However, the influence of PEG length on biodistribution can be complex and may not always be linear.

Steric Hindrance and Targeting Efficiency

The PEG chain can create a "shielding" effect, which can be both beneficial and detrimental. This steric hindrance can protect the conjugated molecule from enzymatic degradation and reduce immunogenicity. However, it can also mask the biologically active sites of a protein or a targeting ligand, potentially reducing its efficacy. The optimal PEG length for targeted drug delivery, therefore, depends on the specific ligand-receptor interaction and the cellular context. For instance, in some systems, shorter PEG linkers have been shown to result in stronger interactions with target cells, while in others, a longer spacer is necessary to overcome steric hindrance and facilitate receptor binding.

Data Presentation: Performance Comparison of Different Length Bis-PEG-NHS Esters

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics in different applications.

Table 1: Comparison of Short-Chain Bis-PEG-NHS Esters in Peptide Conjugation

PEG Linker LengthIC50 (nM) of natGa-NOTA-PEGn-RM26Reference
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Table 2: Impact of PEG Linker Length on Nanoparticle Uptake in Dendritic Cells

PEG Linker Length (kDa)Targeting Efficiency in DC2.4 cellsTargeting Efficiency in primary BMDCs and cDC1sReference
0.65HighLow
2ModerateModerate
5LowHigh

Table 3: Influence of PEG Linker Length on the Pharmacokinetics of Folate-Targeted Liposomes

PEG Linker Length (kDa)Tumor Accumulation (in vivo)Antitumor Activity (Tumor Size Reduction)Reference
2+>40% (compared to 2K and 5K)
5++>40% (compared to 2K and 5K)
10+++>40% (compared to 2K and 5K)

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparing Bis-PEG-NHS Esters cluster_prep Preparation cluster_reaction Conjugation cluster_characterization Characterization cluster_application Application-Specific Assays Protein Target Protein/Molecule (amine-containing) Conjugation Bioconjugation Reaction (pH 7-9) Protein->Conjugation PEG_Linkers Bis-PEG-NHS Esters (PEG2, PEG4, PEG8, etc.) PEG_Linkers->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analysis of Conjugates (SDS-PAGE, Mass Spec) Purification->Analysis Stability Stability Assessment Analysis->Stability InVitro In Vitro Assays (e.g., Cytotoxicity, Binding) Analysis->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) Analysis->InVivo Data_Analysis Data Analysis and Comparison Stability->Data_Analysis InVitro->Data_Analysis InVivo->Data_Analysis

Caption: Workflow for comparing different lengths of Bis-PEG-NHS esters.

logical_relationship Impact of PEG Linker Length on Bioconjugate Properties cluster_short Shorter PEG Linker cluster_long Longer PEG Linker Short_Props Less Steric Hindrance Lower Hydrophilicity Faster Clearance Short_App Applications: - Proximity studies - Maintaining high bioactivity - Rapid clearance needed Short_Props->Short_App Long_Props Greater Steric Hindrance Higher Hydrophilicity Slower Clearance Long_App Applications: - Improving solubility - Extending half-life - Reducing immunogenicity Long_Props->Long_App PEG_Length Bis-PEG-NHS Ester Length PEG_Length->Short_Props Decreases PEG_Length->Long_Props Increases

References

The Purity of Bis-PEG10-NHS Ester: A Critical Factor for Successful Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding, analyzing, and mitigating the effects of purity on experimental outcomes for researchers, scientists, and drug development professionals.

In the realm of bioconjugation, the success of an experiment often hinges on the quality of the reagents used. Bis-PEG10-NHS ester, a homobifunctional crosslinker, is a valuable tool for linking molecules containing primary amines, playing a critical role in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1][2] The N-hydroxysuccinimide (NHS) esters at both ends of the polyethylene glycol (PEG) chain react with primary amines, such as those on lysine residues of proteins, to form stable amide bonds.[3][4] The PEG spacer not only enhances the solubility of the resulting conjugate but also provides a defined distance between the linked molecules.[5] However, the purity of this reagent is a paramount concern, as impurities can lead to failed experiments, inconsistent results, and difficulty in characterizing the final product.

This guide provides a comparative analysis of this compound purity, its impact on experimental outcomes, and detailed protocols for its analysis. We will also explore alternative crosslinking reagents and provide a framework for troubleshooting purity-related issues.

Understanding the Importance of Purity

The purity of this compound is typically stated by suppliers as a percentage, often ranging from ≥95% to >98%. While a high purity level is desirable, it is crucial to understand the nature of the potential impurities and their impact.

Common Impurities and Their Consequences:

  • Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis, especially in the presence of moisture. This results in a carboxylic acid group that is unreactive towards amines, effectively reducing the concentration of the active crosslinker. This leads to lower conjugation efficiency and requires a higher molar excess of the reagent, which can increase the risk of non-specific modifications.

  • PEG Diacid: The starting material for the synthesis of this compound is often the corresponding dicarboxylic acid. Incomplete conversion during the synthesis process results in the presence of this diacid impurity. Like the hydrolyzed product, the diacid will not participate in the desired conjugation reaction.

  • Mono-NHS Ester: Incomplete reaction on one end of the PEG chain can lead to the formation of a mono-functionalized reagent. This impurity can cap primary amines on a target molecule without facilitating the intended crosslinking, leading to a heterogeneous product mixture that is difficult to purify and characterize.

  • Other PEG Oligomers: The PEG10 linker itself may not be perfectly monodisperse. The presence of shorter or longer PEG chains (e.g., PEG9, PEG11) can lead to a population of crosslinkers with varying spacer lengths, resulting in a less defined final conjugate.

The presence of these impurities can have a significant downstream impact on experiments:

  • Reduced Reaction Yield: Inactive impurities lower the effective concentration of the crosslinker, leading to incomplete reactions and lower yields of the desired conjugate.

  • Inaccurate Stoichiometry: If the purity is not accurately known, it becomes challenging to control the stoichiometry of the reaction, potentially leading to over- or under-labeling of the target molecule.

  • Complex Product Mixtures: The presence of mono-functional and other reactive impurities can result in a heterogeneous mixture of products, complicating purification and analysis.

  • Irreproducible Results: Batch-to-batch variability in purity can lead to inconsistent experimental outcomes, hindering the reproducibility of scientific findings.

Comparative Analysis of Supplier Specifications

While direct head-to-head experimental data from suppliers is not always publicly available, a comparison of their stated purity specifications provides a baseline for evaluation. It is crucial to obtain the Certificate of Analysis (CoA) for each specific lot to understand the measured purity and the analytical method used.

SupplierStated Purity of this compound
BroadPharm98%
AxisPharm≥95%
MedchemExpress95.0%
Glycomindsynth95-98%

Note: This table is compiled from publicly available data and may not reflect the most current information or batch-to-batch variability. Always consult the supplier's documentation for the specific product lot.

Experimental Protocols for Purity and Reactivity Assessment

To ensure the quality and reliability of your experiments, it is best practice to validate a new lot or supplier of this compound in-house.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of PEGylated compounds and can separate the desired product from impurities.

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • C18 reverse-phase HPLC column

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm (for the NHS leaving group)

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

  • Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Reactivity Assessment via Protein Crosslinking

The ultimate test of a crosslinking reagent is its ability to efficiently link target proteins. This protocol uses Bovine Serum Albumin (BSA) as a model protein to assess the reactivity of the this compound.

Objective: To compare the crosslinking efficiency of this compound from different lots or suppliers.

Materials:

  • This compound samples

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels and running buffer

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

Protocol:

  • Prepare BSA Solution: Dissolve BSA in PBS (pH 8.0) to a final concentration of 5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in a dry, water-miscible solvent like DMSO to a concentration of 10 mM.

  • Crosslinking Reaction: In separate tubes, add a 10-fold molar excess of the dissolved crosslinker to the BSA solution. For a 5 mg/mL BSA solution (~75 µM), this would be a final crosslinker concentration of 750 µM. Incubate the reaction for 30 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Mix the reaction products with SDS-PAGE sample loading buffer.

    • Separate the proteins on a 4-12% gradient SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

  • Data Analysis: Compare the band intensities of the crosslinked BSA dimers and higher-order oligomers for each sample. A higher intensity of the crosslinked species indicates greater reactivity of the this compound.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help to visualize the experimental workflows and the logical relationships between purity and experimental success.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent This compound mix Mix Reagents reagent->mix protein Target Protein protein->mix buffer Reaction Buffer (pH 7-9) buffer->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purification (e.g., SEC) quench->purify analyze Characterization (e.g., SDS-PAGE, MS) purify->analyze

Caption: A typical workflow for a bioconjugation experiment using this compound.

purity_impact cluster_outcomes purity High Purity (>98%) high_yield High Yield of Desired Conjugate purity->high_yield reproducible Reproducible Results purity->reproducible simple_purification Simplified Purification purity->simple_purification low_purity Low Purity (<95%) low_yield Low Yield low_purity->low_yield inconsistent Inconsistent Results low_purity->inconsistent complex_purification Complex Purification low_purity->complex_purification

Caption: The impact of this compound purity on experimental outcomes.

Alternative Crosslinking Reagents

Depending on the specific application, several alternatives to this compound exist. The choice of crosslinker will depend on factors such as the desired spacer arm length, water solubility, and the reactivity of the functional groups.

CrosslinkerReactive GroupsSpacer Arm LengthKey Features
Bis-PEGn-NHS esters Amine-reactive (NHS)VariableHomobifunctional, PEG spacer enhances solubility.
Disuccinimidyl suberate (DSS) Amine-reactive (NHS)11.4 ÅHomobifunctional, shorter and more hydrophobic spacer than this compound.
BS3 (Bis(sulfosuccinimidyl) suberate) Amine-reactive (Sulfo-NHS)11.4 ÅWater-soluble analog of DSS, ideal for cell surface crosslinking.
Disuccinimidyl glutarate (DSG) Amine-reactive (NHS)7.7 ÅShorter spacer arm than DSS.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Amine- and Sulfhydryl-reactive8.3 ÅHeterobifunctional, allowing for the conjugation of two different functional groups.

Troubleshooting Purity-Related Issues

If you suspect that the purity of your this compound is affecting your experiments, consider the following troubleshooting steps:

troubleshooting cluster_solutions Potential Solutions start Low Yield or Inconsistent Results check_purity Verify Reagent Purity (HPLC) start->check_purity check_storage Review Storage Conditions (Moisture-free, -20°C) start->check_storage check_protocol Optimize Reaction Protocol (pH, Molar Ratio, Time) start->check_protocol new_reagent Purchase New, High-Purity Reagent check_purity->new_reagent increase_excess Increase Molar Excess of Reagent check_purity->increase_excess check_storage->new_reagent modify_protocol Adjust Reaction Conditions check_protocol->modify_protocol

Caption: A decision-making flowchart for troubleshooting purity-related experimental issues.

Conclusion

The purity of this compound is a critical determinant of success in bioconjugation experiments. Impurities can lead to reduced yields, complex product mixtures, and a lack of reproducibility. By understanding the potential impurities, performing in-house validation using techniques like HPLC and functional assays, and considering alternative crosslinkers when necessary, researchers can ensure the integrity and success of their experiments. Always demand a Certificate of Analysis from your supplier for each lot and handle this moisture-sensitive reagent with care to maintain its activity.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Bis-PEG10-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and other applications. Understanding the reactive nature of this compound is key to its safe deactivation and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Protective Clothing: A lab coat should be worn to protect from contamination.

In case of accidental exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion, rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary strategy for the safe disposal of this compound involves a two-stage process: first, the chemical inactivation (quenching) of the reactive N-hydroxysuccinimide (NHS) ester groups, followed by the appropriate disposal of the neutralized chemical waste.

Step 1: Chemical Inactivation (Quenching) of this compound

The NHS ester moieties are susceptible to hydrolysis, a reaction that breaks the ester bond and renders the compound inactive towards its target amine groups. This process is significantly accelerated under slightly basic conditions. Alternatively, quenching can be achieved by reacting the NHS ester with an excess of a primary amine-containing solution.

For Dilute Aqueous Solutions:

  • pH Adjustment for Hydrolysis:

    • Ensure the aqueous solution containing the this compound is in a suitable, sealed container.

    • Adjust the pH of the solution to between 8.0 and 8.5. This can be achieved by adding a small amount of a non-amine-containing base, such as a sodium bicarbonate or phosphate buffer.

    • Allow the solution to stand at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester groups. The rate of hydrolysis is pH-dependent.[1]

For Unused Solid this compound and Concentrated Solutions (in organic solvents like DMSO or DMF):

  • Quenching with an Amine-Containing Solution:

    • In a designated chemical fume hood, prepare a quenching solution of 50-100 mM Tris or glycine buffer at a pH of approximately 8.0.

    • For solid waste, dissolve the this compound in a minimal amount of a compatible solvent (e.g., DMSO or DMF) before adding it to the quenching solution.

    • Slowly add the this compound solution to the quenching buffer. A 10-fold excess volume of the quenching buffer is recommended.

    • Stir the mixture at room temperature for at least 1-2 hours to ensure the complete reaction of the NHS ester groups.

Quantitative Data for NHS Ester Hydrolysis

The stability of NHS esters in aqueous solutions is highly dependent on the pH. The following table summarizes the half-life of NHS esters at various pH levels, underscoring the importance of pH adjustment for effective inactivation.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
9.05 - 125 minutes

Data compiled from multiple sources. The exact half-life can vary depending on the specific NHS ester compound.[1][2]

Step 2: Final Disposal of Quenched Material and Contaminated Labware

Once the this compound has been chemically inactivated, the resulting waste and any contaminated materials must be disposed of in accordance with institutional and local regulations for chemical waste.

  • Liquid Waste: The quenched solution should be collected in a clearly labeled hazardous waste container. The label should include the chemical name (e.g., "Hydrolyzed this compound") and any other required information by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the final disposal procedures for chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_waste_type cluster_liquid cluster_quenching cluster_collection cluster_end start Start: Identify this compound Waste waste_type Determine Waste Form start->waste_type liquid_waste Aqueous Solution waste_type->liquid_waste Aqueous organic_solution Concentrated/Organic Solution or Solid waste_type->organic_solution Solid/Concentrated collect_solid Collect Contaminated Solids as Hazardous Waste waste_type->collect_solid Contaminated Labware hydrolysis Adjust pH to 8.0-8.5 Incubate for >= 4 hours liquid_waste->hydrolysis amine_quench Add to 50-100 mM Tris or Glycine (pH ~8) Incubate for >= 1-2 hours organic_solution->amine_quench collect_liquid Collect as Hazardous Liquid Waste hydrolysis->collect_liquid amine_quench->collect_liquid end_disposal Arrange for EHS Pickup collect_liquid->end_disposal collect_solid->end_disposal

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, you can ensure the safe and effective disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling Bis-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the laboratory use of Bis-PEG10-NHS ester. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this bioconjugation reagent.

I. Immediate Safety and Handling

Personal Protective Equipment (PPE):

All personnel handling this compound must wear the following PPE[1][2][3]:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.Protects eyes from potential splashes of the chemical or its solvents.
Hand Protection Nitrile GlovesDisposable, chemical-resistant nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a well-ventilated chemical fume hood.Minimizes the risk of inhaling any aerosols or vapors.

II. Operational Plan: Storage and Use

The N-hydroxysuccinimide (NHS) ester functional groups of this compound are susceptible to hydrolysis. Proper storage and handling are critical to maintain the reactivity of the reagent.

Storage:

  • Solid Form: Store the solid reagent in a tightly sealed container in a freezer, protected from light. The container should be placed in a desiccator or a sealed bag with a desiccant to prevent exposure to moisture.

  • In Solution: For solutions in anhydrous solvents like DMSO or DMF, it is best to prepare fresh solutions for each use. If storage is necessary, aliquot the solution into smaller volumes in tightly sealed vials and store in a freezer under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for Handling:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of moisture inside the vial, which can hydrolyze the NHS ester.

  • Weighing and Dissolving: Conduct all weighing and solution preparation in a chemical fume hood. If the compound is in solid form, dissolve it in an appropriate anhydrous solvent such as DMSO or DMF.

  • Reaction: The NHS ester reacts with primary amines at a pH range of 7-9. Ensure that the reaction buffer is free of extraneous primary amines (e.g., Tris) unless it is the intended quenching agent.

III. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. The primary step in disposal is the deactivation (quenching) of the reactive NHS ester groups.

Waste Streams and Disposal Procedures:

Waste StreamDisposal Protocol
Unreacted this compound (Solid or in Organic Solvent) 1. In a designated fume hood, prepare a container for the quenching reaction. 2. If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). 3. Add a quenching solution such as 1 M Tris or 1 M glycine solution to the waste to deactivate the NHS ester. Allow the reaction to proceed for at least one hour. 4. Alternatively, hydrolysis can be achieved by adding 1 M Sodium Hydroxide (NaOH) solution. This reaction can be exothermic and should be done with caution. 5. Collect the quenched solution in a clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, gloves, vials) 1. All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container. 2. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
Aqueous Solutions from Reactions 1. Ensure the reaction is complete and the NHS ester is fully reacted or hydrolyzed. If necessary, quench any remaining active NHS ester by adding an excess of a primary amine (e.g., Tris or glycine) or by adjusting the pH to be slightly basic and allowing it to stand for several hours to ensure hydrolysis. 2. Collect the aqueous waste in a designated hazardous waste container.

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Equilibrate Reagent to Room Temperature A->B C Prepare Anhydrous Solvent (e.g., DMSO, DMF) B->C D Weigh Solid this compound C->D E Dissolve in Anhydrous Solvent D->E F Perform Bioconjugation Reaction E->F G Quench Unreacted NHS Ester F->G I Collect Solid Hazardous Waste F->I Contaminated Materials H Collect Liquid Hazardous Waste G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG10-NHS ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-PEG10-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.